Denagliptin Tosylate
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
CAS No. |
811432-66-3 |
|---|---|
Molecular Formula |
C27H26F3N3O4S |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H18F3N3O.C7H8O3S/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,16-19H,9,11,25H2;2-5H,1H3,(H,8,9,10)/t16-,17-,19-;/m0./s1 |
InChI Key |
MSCWUTTUQLYJFT-QMBKNIKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](CN([C@@H]1C#N)C(=O)[C@H](C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F |
Appearance |
Solid powder |
Other CAS No. |
811432-66-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-823093; GSK 823093; GSK823093; GW823093; GW-823093; GW 823093; GW823093C; GW-823093C; GW 823093C; Denagliptin, Denagliptin tosylate, |
Origin of Product |
United States |
Foundational & Exploratory
Denagliptin Tosylate and its Mechanism of Action on Dipeptidyl Peptidase-4 (DPP-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denagliptin tosylate is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in the regulation of glucose homeostasis. This technical guide provides an in-depth exploration of the mechanism of action of denagliptin on DPP-4, tailored for researchers, scientists, and drug development professionals. While the clinical development of denagliptin was discontinued, understanding its interaction with DPP-4 remains valuable for the broader field of DPP-4 inhibitor research and development. This document summarizes the core principles of DPP-4 inhibition, presents available data, details relevant experimental protocols, and visualizes key pathways and workflows. Due to the limited availability of specific quantitative data for denagliptin, comparative data from other well-characterized DPP-4 inhibitors are included to provide a comprehensive context.
Introduction to DPP-4 and Incretin Hormones
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase.[1][2] It is widely expressed on the surface of various cell types, including endothelial, epithelial, and immune cells, and also circulates in a soluble form in plasma.[1][2] DPP-4 plays a critical role in glucose metabolism by inactivating the incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5]
Incretin hormones are released from the gut in response to food intake and are essential for maintaining glucose homeostasis.[2][4] They potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[4][5] GLP-1 also slows gastric emptying and promotes satiety.[5] The enzymatic action of DPP-4 cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive.[5] In individuals with type 2 diabetes, the incretin effect is diminished.
Mechanism of Action of this compound
This compound, as a small molecule inhibitor, is designed to competitively and reversibly bind to the catalytic site of the DPP-4 enzyme.[6][7] This inhibition prevents the degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their physiological effects.[3][4] The increased levels of active incretins lead to:
-
Enhanced Glucose-Dependent Insulin Secretion: Higher levels of GLP-1 and GIP stimulate the pancreas to release more insulin in response to elevated blood glucose levels.[4]
-
Suppressed Glucagon Secretion: Increased GLP-1 levels signal the pancreas to reduce the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[4]
This dual action on insulin and glucagon secretion results in improved glycemic control. The glucose-dependent nature of this mechanism confers a low risk of hypoglycemia, a significant advantage over some other classes of antidiabetic agents.[3]
Quantitative Data and Enzyme Kinetics
Table 1: In Vitro DPP-4 Inhibition Data for Selected DPP-4 Inhibitors
| Inhibitor | IC50 (nM) for DPP-4 | Reference(s) |
| Sitagliptin | 18 - 19 | [1][7] |
| Vildagliptin | 62 | [1] |
| Saxagliptin | 50 | [1] |
| Alogliptin | 24 | [1] |
| Linagliptin | 1 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity of DPP-4 Inhibitors against Related Enzymes
| Inhibitor | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) | Reference(s) |
| Sitagliptin | > 2600 | > 2600 | [7] |
| Vildagliptin | > 100 | > 100 | [7] |
| Saxagliptin | > 100 | > 100 | [7] |
| Alogliptin | > 14,000 | > 14,000 | [7] |
| Linagliptin | > 10,000 | > 10,000 | [7] |
Selectivity is crucial to minimize off-target effects. DPP-8 and DPP-9 are cytosolic enzymes with structural similarities to DPP-4, and their inhibition has been linked to potential toxicities in preclinical studies.[8]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound like denagliptin against DPP-4.
Objective: To determine the IC50 value of a test compound for DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Dilute the DPP-4 enzyme and the fluorogenic substrate in assay buffer to their optimal working concentrations.
-
-
Assay Setup:
-
Add a defined volume of the diluted DPP-4 enzyme solution to each well of the microplate.
-
Add the serially diluted test compound, positive control, or vehicle (for control wells) to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) in a kinetic mode for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Efficacy Studies in Animal Models
Objective: To evaluate the in vivo efficacy of this compound on glycemic control in a relevant animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly assign animals to different treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., sitagliptin).
-
Administer the treatments orally once daily for a specified duration (e.g., 4 weeks).
-
-
Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, perform an OGTT.
-
Fast the animals overnight.
-
Administer the final dose of the respective treatments.
-
After a set time (e.g., 30-60 minutes), administer an oral glucose load.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Measure blood glucose and plasma insulin levels.
-
-
Biochemical Analysis:
-
At the end of the study, collect terminal blood samples to measure parameters such as HbA1c, plasma active GLP-1 levels, and lipid profiles.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for glucose and insulin during the OGTT.
-
Compare the glycemic parameters between the treatment groups and the vehicle control group using appropriate statistical methods.
-
Conclusion
This compound exemplifies the therapeutic strategy of DPP-4 inhibition for the management of type 2 diabetes. By competitively and reversibly inhibiting the DPP-4 enzyme, it enhances the levels of active incretin hormones, leading to improved glucose-dependent insulin secretion and suppressed glucagon release. While the clinical development of denagliptin was halted, the principles of its mechanism of action are fundamental to the success of the gliptin class of drugs. The methodologies and comparative data presented in this guide provide a valuable resource for researchers and professionals in the ongoing development of novel and improved therapies for metabolic diseases. Further research into the structure-activity relationships of DPP-4 inhibitors will continue to refine the design of next-generation antidiabetic agents.
References
- 1. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Denagliptin Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Denagliptin Tosylate, a potent dipeptidyl peptidase-4 (DPP-IV) inhibitor. This document outlines a detailed, large-scale synthetic protocol, methods for characterization, and an illustrative representation of its mechanism of action.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step process. The following protocol is adapted from established large-scale synthesis methodologies, ensuring high yield and purity.[1]
Experimental Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Large-Scale Synthesis
A robust and efficient large-scale synthesis of this compound has been developed.[1] The key steps involve the synthesis of the chiral fluorinated pyrrolidine intermediate followed by coupling with the difluorophenyl amino acid derivative and final salt formation.
Step 1: Synthesis of (4S)-Fluoro-L-prolinamide p-Toluenesulfonate
This intermediate is prepared from N-Boc-(4S)-fluoro-L-proline through amidation, dehydration to the nitrile, and subsequent removal of the Boc protecting group with p-toluenesulfonic acid.
Step 2: Peptide Coupling and Deprotection
The proline nitrile tosylate intermediate is coupled with a protected (S)-difluorophenyl amino acid. A key improvement in the synthesis is the use of a single-step peptide coupling/dehydration reaction.[1] This is followed by in-situ deprotection to yield Denagliptin.
Step 3: Formation of this compound
The crude Denagliptin free base is then treated with p-toluenesulfonic acid in a suitable solvent system, such as isopropanol, to precipitate the tosylate salt.
Step 4: Recrystallization
The final product is purified by recrystallization from a mixture of isopropanol and water to afford high-purity this compound as a white solid.
Quantitative Data for Synthesis
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 1 | (4S)-Fluoro-L-prolinamide p-Toluenesulfonate | N-Boc-(4S)-fluoro-L-proline | Boc2O, NH4OH, p-TsOH | Isopropyl Acetate, Isopropanol | 68-71% | >97% |
| 2 | Denagliptin | (4S)-Fluoro-L-prolinamide p-Toluenesulfonate, (S)-difluorophenyl amino acid derivative | HATU, DIPEA | DMF | - | - |
| 3 | This compound (Crude) | Denagliptin | p-Toluenesulfonic acid | Isopropanol | 89% | - |
| 4 | This compound (Pure) | This compound (Crude) | - | Isopropanol/Water | 92% | >99% |
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, d₆-DMSO): The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons of the this compound molecule.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 8.42 | s (br) | 3H | NH₃⁺ |
| 7.72–7.66 | m | 2H | Aromatic CH (Tosylate) |
| 7.38–7.32 | m | 2H | Aromatic CH (Tosylate) |
| 7.25–7.19 | m | 2H | Aromatic CH (Fluorophenyl) |
| 7.06–7.00 | m | 2H | Aromatic CH (Fluorophenyl) |
| 5.38 | d, J=51 Hz | 1H | CHF |
| 4.91 | d, J=8.8 Hz | 1H | CH |
| 4.82 | d, J=11.3 Hz | 1H | CH |
| 4.41 | d, J=11.3 Hz | 1H | CH₂ |
| 3.86 | ddd, J=39.2, 12.4, 3.1 Hz | 1H | CH₂ |
| 3.45 | q, J=12.4 Hz | 1H | CH₂ |
| 2.38–2.20 | m | 2H | CH₂ |
| 2.29 | s | 3H | CH₃ (Tosylate) |
Note: The ¹H NMR data is based on available literature. A complete assignment would require 2D NMR techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the Denagliptin free base.
| Technique | Ionization Mode | Expected [M+H]⁺ (Denagliptin) |
| Electrospray Ionization (ESI) | Positive | 374.15 |
Note: The molecular weight of Denagliptin (C₂₀H₁₈F₃N₃O) is 373.37 g/mol .[2] The expected mass corresponds to the protonated molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of this compound and to quantify any impurities. A typical reverse-phase HPLC method can be utilized.
General HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This is a general method and should be optimized and validated for specific applications. The purity of the final product is expected to be greater than 99%.
Mechanism of Action: DPP-IV Inhibition
Denagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[2] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, Denagliptin increases the levels of active GLP-1 and GIP.[3]
This leads to:
The overall effect is improved glycemic control in patients with type 2 diabetes.
Signaling Pathway
Caption: Mechanism of action of Denagliptin.
References
Denagliptin Tosylate: A Technical Guide for Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Experimental Protocols for a Potent DPP-IV Inhibitor
Abstract
Denagliptin, as its tosylate salt, is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor that was under investigation for the treatment of type 2 diabetes mellitus.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for Denagliptin Tosylate, intended to support researchers, scientists, and drug development professionals in the field. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed methodologies for key experiments are provided, and signaling pathways are visualized using Graphviz diagrams.
Chemical Structure and Identification
This compound is the tosylate salt of Denagliptin. The chemical structure consists of a fluoropyrrolidine moiety linked to a 2-amino-3,3-bis(4-fluorophenyl)propanoyl group.[2][3]
Chemical Structure:
A 2D representation of the chemical structure of this compound would be presented here.
Table 1: Chemical Identification of Denagliptin and its Tosylate Salt
| Identifier | Denagliptin (Free Base) | This compound | Reference(s) |
| IUPAC Name | (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile | (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid | [2][3] |
| CAS Number | 483369-58-0 | 811432-66-3 | [1][4] |
| Molecular Formula | C₂₀H₁₈F₃N₃O | C₂₇H₂₆F₃N₃O₄S | [3][5] |
| Synonyms | GSK-823093 | GW823093C | [1] |
Physicochemical Properties
Table 2: Physicochemical Properties of Denagliptin and this compound
| Property | Value (Denagliptin) | Value (this compound) | Reference(s) |
| Molecular Weight | 373.37 g/mol | 545.6 g/mol | [3][4] |
| Monoisotopic Mass | 373.140196701 Da | 545.15961198 Da | [5] |
| Melting Point | Not available | Not available | |
| Solubility | Not available | Soluble in a mixture of isopropanol and water. | [1] |
| pKa | Not available | Not available |
Characterization Data:
-
¹H NMR (d₆-DMSO, 400 MHz): δ 8.42 (s(br), 3H), 7.72–7.66 (m, 2H), 7.38–7.32 (m, 2H), 7.25–7.19 (m, 2H), 7.06–7.0 (m, 2H), 5.38 (d, 1H, J=51 Hz), 4.91 (d, 2H, J=8.8 Hz), 4.82 (d, 1H, J=11.3 Hz), 4.41 (d, 1H, J=11.3 Hz), 3.86 (ddd, 1H, J=39.2, 12.4, 3.1 Hz), 3.45 (q, 1H, J=12.4 Hz), 2.38–2.20 (m, 2H) ppm.[1]
-
¹³C NMR, UV-Vis, and Mass Spectrometry: Specific experimental data for this compound is not detailed in the available literature. General techniques for the characterization of similar compounds are described in the experimental protocols section.
Mechanism of Action and Signaling Pathway
Denagliptin is a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), a serine protease that plays a critical role in glucose homeostasis.[5][6] DPP-IV is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] By inhibiting DPP-IV, Denagliptin increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[6] This leads to improved glycemic control.
Caption: DPP-IV Inhibition Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.
Synthesis of this compound
A large-scale synthesis of this compound has been developed.[7] The key final step involves the deprotection of a Boc-protected precursor followed by the formation of the tosylate salt.
Materials:
-
tert-Butyl {(1S)-1-[bis(4-fluorophenyl)methyl]-2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl}carbamate
-
p-Toluenesulfonic acid monohydrate
-
Isopropanol
-
Water
Procedure:
-
A mixture of tert-Butyl {(1S)-1-[bis(4-fluorophenyl)methyl]-2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl}carbamate (1 equivalent) in isopropanol is prepared in a suitable reactor.
-
A solution of p-toluenesulfonic acid monohydrate (2 equivalents) in isopropanol is added to the reactor.
-
The mixture is heated to approximately 70 °C and stirred for 6 hours.
-
The reaction mixture is then cooled to 20 °C and held for 30 minutes to allow for precipitation.
-
The solid product is collected by filtration and washed with isopropanol.
-
To further purify, the crude product is dissolved in a mixture of isopropanol and water by heating to approximately 72 °C.[1]
-
The hot solution is filtered.
-
The filtrate is cooled to approximately 5 °C, and additional water is added to induce crystallization.
-
The mixture is stirred at this temperature for 30 minutes.
-
The crystalline this compound is collected by filtration, washed with cold isopropanol, and dried.[1]
Caption: this compound Synthesis Workflow.
Characterization Methods
Standard analytical techniques are employed to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to an internal standard.
-
-
Mass Spectrometry (MS):
-
Mass spectra can be obtained using techniques such as electrospray ionization (ESI) coupled with a suitable mass analyzer (e.g., time-of-flight or quadrupole). The molecular ion peak ([M+H]⁺) for Denagliptin would be expected at m/z 374.15, and for this compound, fragments corresponding to both the Denagliptin and tosylate moieties would be observed.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared. The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
DPP-IV Inhibition Assay
The inhibitory activity of Denagliptin against DPP-IV can be determined using a fluorometric assay.
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DPP-IV enzyme solution, and the this compound dilutions (or vehicle control).
-
Pre-incubate the plate at 37 °C for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes) at 37 °C.
-
The rate of increase in fluorescence is proportional to the DPP-IV activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: DPP-IV Inhibition Assay Workflow.
Conclusion
Denagliptin is a well-characterized DPP-IV inhibitor with a clear mechanism of action. This technical guide consolidates the available information on its chemical structure, properties, and key experimental protocols to serve as a valuable resource for the scientific community engaged in the research and development of novel antidiabetic agents. Further disclosure of specific physicochemical data would be beneficial for comprehensive formulation and development strategies.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. oatext.com [oatext.com]
- 3. This compound | C27H26F3N3O4S | CID 11466916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Denagliptin | C20H18F3N3O | CID 9887755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 7. content.abcam.com [content.abcam.com]
In Vitro DPP-4 Inhibitory Activity of Denagliptin Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denagliptin, also known as (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile and GSK-823093, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This technical guide provides a comprehensive overview of the in vitro inhibitory activity of Denagliptin Tosylate against its target enzyme, DPP-4. The document details the mechanism of action, summarizes key quantitative inhibitory data, and outlines the experimental protocols for assessing its in vitro efficacy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antidiabetic agents.
Introduction to Denagliptin and DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels.
By inhibiting DPP-4, "gliptins" like Denagliptin prevent the degradation of GLP-1 and GIP, leading to increased levels of these active incretins in the bloodstream. This, in turn, enhances the body's natural ability to control blood sugar. Denagliptin is a fluoropyrrolidine-based compound that has been investigated for the treatment of type 2 diabetes mellitus.
Quantitative Inhibitory Activity
| Compound | IC50 (nM) |
| Sitagliptin | 19 |
| Vildagliptin | 62 |
| Saxagliptin | 50 |
| Alogliptin | <10 |
| Linagliptin | 1 |
| Omarigliptin | 1.6 |
| Teneligliptin | ~1 |
| Trelagliptin | 4 |
Note: IC50 values can vary depending on the specific assay conditions.
Mechanism of Action: The Incretin Pathway
Denagliptin's therapeutic effect is mediated through the potentiation of the incretin pathway. The following diagram illustrates the mechanism of action of DPP-4 inhibitors.
Caption: Mechanism of DPP-4 Inhibition by this compound.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The following is a generalized, yet detailed, protocol for determining the in vitro inhibitory activity of a compound like this compound against DPP-4. This protocol is based on commonly used fluorometric methods.
Materials and Reagents
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
This compound (or other test inhibitors)
-
Reference DPP-4 Inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Dimethyl Sulfoxide (DMSO)
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro DPP-4 inhibition assay.
Caption: General workflow for an in vitro DPP-4 inhibition assay.
Detailed Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DPP-4 enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Gly-Pro-AMC) in assay buffer.
-
Prepare serial dilutions of this compound and a reference inhibitor (e.g., Sitagliptin) in DMSO, and then further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): DPP-4 enzyme solution and vehicle (assay buffer with the same concentration of DMSO as the inhibitor wells).
-
Inhibitor wells: DPP-4 enzyme solution and the various dilutions of this compound or the reference inhibitor.
-
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at 37°C for a specified time (e.g., 10-15 minutes) to allow for the binding of the inhibitor to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the DPP-4 enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a potent inhibitor of the DPP-4 enzyme, a key regulator of incretin hormone levels. The in vitro assessment of its inhibitory activity is a critical step in its pharmacological characterization. The standardized fluorometric assay protocol described herein provides a robust and reliable method for determining the potency (IC50) of Denagliptin and other potential DPP-4 inhibitors. This information is fundamental for guiding further drug development efforts in the pursuit of novel therapies for type 2 diabetes.
Denagliptin Tosylate: A Pharmacological Profile of a Discontinued Dipeptidyl Peptidase-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Denagliptin (GSK823093) is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor that was under development by GlaxoSmithKline for the treatment of type 2 diabetes mellitus.[1][2][3][4] As a member of the gliptin class, its mechanism of action centers on enhancing the incretin effect, thereby improving glycemic control. Despite reaching Phase III clinical trials, the development of Denagliptin was discontinued due to unfavorable findings in preclinical long-term toxicity studies.[2][5] Consequently, a comprehensive public record of its clinical efficacy and detailed safety profile is not available.
This technical guide provides a detailed overview of the known pharmacological profile of Denagliptin Tosylate, contextualized within the broader class of DPP-4 inhibitors. It includes detailed experimental protocols for key assays relevant to the evaluation of such compounds and visualizes critical pathways and workflows. Due to the discontinuation of its development, specific quantitative data for Denagliptin (e.g., IC50, pharmacokinetic parameters) are not publicly available. This document therefore focuses on the established scientific principles and methodologies applicable to this class of compounds, serving as a valuable resource for researchers in the field of metabolic drug discovery.
Introduction
Denagliptin is a small molecule, fluoropyrrolidine-based compound designed to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4).[3] DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Denagliptin was developed to increase the circulating levels of active GLP-1 and GIP, which in turn would stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The tosylate salt form was developed for its pharmaceutical properties.[4]
The development program for Denagliptin was suspended during Phase III clinical trials.[6] A key clinical trial, NCT00387972, which aimed to evaluate the efficacy, safety, and tolerability of Denagliptin in subjects with type 2 diabetes, was withdrawn.[6][7][8] The discontinuation was attributed to adverse findings in preclinical long-term toxicity studies, the specifics of which have not been publicly disclosed.[2][5]
Mechanism of Action: DPP-4 Inhibition
The therapeutic rationale for Denagliptin is based on the enhancement of the incretin pathway.
Incretin hormones are released from the gut into the bloodstream in response to food intake. They act on the pancreas to potentiate glucose-dependent insulin secretion from β-cells and suppress glucagon secretion from α-cells during hyperglycemic conditions. This physiological action is short-lived as DPP-4 rapidly cleaves and inactivates GLP-1 and GIP. By inhibiting DPP-4, Denagliptin increases the half-life of active incretins, leading to improved glycemic control.
Pharmacological Data (Contextual)
While specific quantitative data for Denagliptin is not publicly available, this section provides a summary of typical data generated for a DPP-4 inhibitor, presented in a structured format for clarity.
Table 1: Representative In Vitro Pharmacology Data for a DPP-4 Inhibitor
| Parameter | Description | Representative Value Range |
| DPP-4 IC50 | The concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. | Low nM (e.g., 1-50 nM) |
| DPP-4 Ki | The inhibition constant, indicating the binding affinity of the inhibitor to the DPP-4 enzyme. | Low nM (e.g., 1-100 nM) |
| Selectivity | The ratio of IC50 or Ki values for other related proteases (e.g., DPP-8, DPP-9, FAP) versus DPP-4. | >1000-fold selectivity is often desired to minimize off-target effects. |
Table 2: Representative Preclinical Pharmacokinetic Profile for an Oral DPP-4 Inhibitor
| Parameter | Description | Representative Value (Rodent Model) | Representative Value (Non-Rodent Model) |
| Tmax | Time to reach maximum plasma concentration. | 0.5 - 2 hours | 1 - 4 hours |
| Cmax | Maximum observed plasma concentration. | Dose-dependent | Dose-dependent |
| AUC | Area under the plasma concentration-time curve, indicating total drug exposure. | Dose-dependent | Dose-dependent |
| t1/2 | Elimination half-life. | 2 - 6 hours | 4 - 12 hours |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 40% - 80% | 50% - 90% |
| Metabolism | Primary pathways of drug metabolism. | Often hepatic (e.g., CYP-mediated) and/or renal excretion. | Often hepatic (e.g., CYP-mediated) and/or renal excretion. |
| Excretion | Primary routes of elimination from the body. | Urine and/or feces. | Urine and/or feces. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of DPP-4 inhibitors. The following sections outline standard protocols used in preclinical and early clinical development.
In Vitro DPP-4 Inhibition Assay
This assay determines the potency of a compound in inhibiting the DPP-4 enzyme.
Protocol:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
-
Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), are prepared in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).[3][6][8]
-
Reaction Setup: In a 96-well microplate, the test compound at various concentrations is pre-incubated with the DPP-4 enzyme for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[6]
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the fluorogenic substrate. The plate is incubated for a further period (e.g., 30 minutes at 37°C).[6][8] The cleavage of the substrate by active DPP-4 releases a fluorescent product (AMC), which is quantified using a fluorescence plate reader (e.g., excitation at 360 nm, emission at 460 nm).[8][9]
-
Data Analysis: The fluorescence intensity is proportional to the enzyme activity. The percentage of inhibition for each concentration of Denagliptin is calculated relative to a vehicle control (no inhibitor). The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Pharmacodynamic Assessment in a Rodent Model of Type 2 Diabetes
This protocol assesses the effect of Denagliptin on glycemic control and incretin hormone levels in a relevant animal model.
Animal Model: A common model is the high-fat diet-fed/streptozotocin-induced diabetic mouse or rat, which mimics key features of human type 2 diabetes, including insulin resistance and impaired insulin secretion.[10] Zucker Diabetic Fatty (ZDF) rats are also frequently used.
Protocol:
-
Animal Acclimatization and Dosing: Diabetic animals are acclimated and then treated with a single oral dose of this compound or vehicle.
-
Oral Glucose Tolerance Test (OGTT): After a fasting period (e.g., 6 hours), a baseline blood sample is collected. The animals are then administered the compound via oral gavage. After a set time (e.g., 30-60 minutes), a glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 0, 15, 30, 60, and 120 minutes).
-
Biochemical Analysis:
-
Glucose: Blood glucose levels are measured immediately using a glucometer.
-
Incretins and Insulin: Plasma is separated from blood samples (collected in tubes containing a DPP-4 inhibitor and other protease inhibitors to prevent ex vivo degradation) and stored at -80°C.[7][11] Levels of active GLP-1, total GIP, and insulin are measured using specific ELISA or radioimmunoassay (RIA) kits.[2]
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance. Changes in plasma concentrations of incretins and insulin are analyzed to confirm the mechanism of action.
Preclinical Pharmacokinetic Study
This protocol is designed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Denagliptin.
Protocol:
-
Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).[12]
-
Dosing: Two groups of animals are used for each species. One group receives an intravenous (IV) bolus dose of Denagliptin to determine its disposition without the absorption phase. The other group receives an oral dose (e.g., via gavage or in a capsule).[13][14]
-
Sample Collection: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at multiple points up to 24 or 48 hours post-dose).[12] Urine and feces may also be collected to assess routes of excretion.
-
Bioanalysis: Plasma is harvested from the blood samples. The concentration of Denagliptin (and any major metabolites) in the plasma is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life (t1/2).[13] Oral bioavailability (F%) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.
Preclinical Safety and Discontinuation
The development of Denagliptin was halted due to "unfavorable preliminary data from preclinical long-term toxicity trials".[2][5] While the specific findings have not been made public, long-term toxicity studies in animals are designed to identify potential target organ toxicity, carcinogenicity, and other chronic adverse effects that may not be apparent in shorter-term studies. Such studies are a standard and critical component of the drug development process, and adverse findings often lead to the termination of a drug's development to ensure patient safety.
Conclusion
This compound is a well-characterized DPP-4 inhibitor from a chemical and mechanistic standpoint. Its development was discontinued at a late stage due to preclinical safety concerns, which has limited the availability of comprehensive public data on its clinical performance and detailed pharmacological profile. Nevertheless, the principles of its mechanism of action and the methodologies for its evaluation are well-established and representative of the gliptin class. This guide provides researchers and drug development professionals with a foundational understanding of Denagliptin's intended pharmacology and the technical approaches required to characterize similar molecules, highlighting the critical role of long-term preclinical safety assessment in the development of new therapeutics.
References
- 1. Denagliptin tosilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Measurement of the incretin hormones: glucagon-like peptide-1 and glucose-dependent insulinotropic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 4. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. content.abcam.com [content.abcam.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. fda.gov [fda.gov]
- 13. Pharmacokinetics of some new oral blood glucose-lowering agents in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and oral bioavailability of metformin hydrochloride in healthy mixed-breed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Denagliptin Tosylate: A Technical Overview of its Discovery, Development, and Discontinuation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denagliptin tosylate (formerly GSK-823093) is a potent, orally bioavailable inhibitor of dipeptidyl peptidase-IV (DPP-IV) that was under development by GlaxoSmithKline for the treatment of type 2 diabetes mellitus. As a member of the "gliptin" class of antihyperglycemic agents, its mechanism of action is to enhance the levels of endogenous incretin hormones, thereby improving glycemic control. Despite reaching Phase III clinical trials, the development of denagliptin was ultimately halted due to unfavorable findings in long-term preclinical toxicity studies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and developmental history of this compound, with a focus on the scientific and technical aspects relevant to drug development professionals.
Introduction and Discovery
Denagliptin was identified as a promising candidate for the treatment of type 2 diabetes by GlaxoSmithKline in the early 2000s. The therapeutic strategy centered on the inhibition of DPP-IV, an enzyme responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, denagliptin was designed to prolong the activity of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. The tosylate salt of denagliptin was selected for development. Denagliptin is specifically disclosed in US Patent No. 7,132,443 and its tosylate salt in WO 2005/009956.
Mechanism of Action: DPP-IV Inhibition
The primary pharmacological target of denagliptin is the enzyme dipeptidyl peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine protease that is widely distributed throughout the body and plays a crucial role in glucose homeostasis through its degradation of incretin hormones.
The Incretin Effect and its Impairment in Type 2 Diabetes
In healthy individuals, the ingestion of food stimulates the release of incretins, primarily GLP-1 and GIP, from enteroendocrine cells in the gut. These hormones act on pancreatic β-cells to potentiate glucose-dependent insulin secretion. This physiological response, known as the "incretin effect," is significantly diminished in patients with type 2 diabetes.
DPP-IV's Role in Incretin Degradation
DPP-IV rapidly cleaves and inactivates GLP-1 and GIP, limiting their physiological effects. The inhibition of DPP-IV by drugs like denagliptin prevents this degradation, thereby increasing the circulating concentrations of active incretins.
Downstream Signaling Pathway
The enhanced incretin levels resulting from DPP-IV inhibition lead to a cascade of events that ultimately lower blood glucose levels. This signaling pathway is initiated by the binding of GLP-1 and GIP to their respective G-protein coupled receptors on pancreatic islet cells.
Quantitative Preclinical Data
Detailed quantitative data from preclinical studies of this compound have not been extensively published, likely due to the cessation of its development. The following tables summarize the types of data that would have been generated, with comparative values for the approved DPP-IV inhibitor, sitagliptin, provided for context where available.
Table 1: In Vitro DPP-IV Inhibitory Potency
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Human DPP-IV | Not Available | Not Available | - |
| Sitagliptin | Human DPP-IV | Enzymatic Assay | ~19 nM | Known DPP-IV inhibitor data |
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Species | Bioavailability (%) | Plasma Half-life (t½) | Clearance | Reference |
| This compound | Rat | Not Available | Not Available | Not Available | - |
| Dog | Not Available | Not Available | Not Available | - | |
| Monkey | Not Available | Not Available | Not Available | - | |
| Sitagliptin | Rat | ~80% | ~2.3 h | High | Representative data |
| Dog | ~90% | ~3.3 h | Low | Representative data |
Chemical Synthesis
A practical, large-scale synthesis for this compound was developed, representing an improvement over the initial laboratory-scale route. The key transformation in the optimized synthesis is a one-pot peptide coupling and dehydration reaction.
A Technical Guide to the Molecular Modeling of Denagliptin Tosylate Binding to Dipeptidyl Peptidase-4 (DPP-4)
Abstract
Dipeptidyl peptidase-4 (DPP-4) has been identified as a critical therapeutic target for the management of type 2 diabetes mellitus due to its role in inactivating incretin hormones like GLP-1 and GIP.[1][2][3] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4][5] Denagliptin (formerly GSK-823093) is a potent, small-molecule inhibitor of DPP-4.[6] This technical guide provides a comprehensive overview of the computational methodologies used to model the binding interaction between Denagliptin Tosylate and the DPP-4 enzyme. It details standard experimental protocols for molecular docking and molecular dynamics simulations, presents a framework for organizing quantitative binding data, and visualizes key biological and experimental workflows. This document is intended for researchers and scientists in the field of drug discovery and development.
Introduction: DPP-4 as a Therapeutic Target
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that is widely expressed in various tissues.[7][8] It plays a crucial role in glucose homeostasis by cleaving N-terminal dipeptides from polypeptides that have a proline or alanine residue in the penultimate position.[5][9] The primary substrates of interest in diabetes therapy are the incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][10]
DPP-4 rapidly inactivates these hormones, giving them a circulating half-life of only a few minutes.[4] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, which in turn enhances pancreatic β-cell responsiveness to glucose and suppresses glucagon secretion from α-cells in a glucose-dependent manner.[4][5] This mechanism makes DPP-4 inhibitors, or "gliptins," an effective therapeutic class for type 2 diabetes with a low risk of hypoglycemia.[5][11]
The DPP-4 Signaling Pathway
The inhibition of DPP-4 is a key strategy to enhance the incretin effect for glycemic control. The pathway below illustrates the physiological role of DPP-4 and the mechanism of its inhibition.
Molecular Structure and Binding Sites
This compound
Denagliptin, with the chemical name (2S,4S)-1-[(2S)-2- amino-3,3-bis(4-fluorophenyl)propionyl]-4-fluoropyrrolidine-2-carbonitrile, is a small-molecule inhibitor designed for high affinity and selectivity towards the DPP-4 enzyme.[6] The tosylate salt form is often used to improve its pharmaceutical properties.
DPP-4 Enzyme Active Site
The human DPP-4 enzyme is a homodimer, with each monomer consisting of a cytoplasmic domain, a transmembrane region, and a large extracellular domain.[1][9] The extracellular portion contains the catalytic active site and is composed of an α/β-hydrolase domain and an eight-bladed β-propeller domain.[3] The active site itself is a large cavity and can be divided into several key subsites that accommodate inhibitors:
-
S1 Pocket: A hydrophobic pocket that typically interacts with the proline-like group of substrates and inhibitors.
-
S2 Pocket: A larger, more extensive region that accommodates the side chains of inhibitors.
-
Catalytic Triad: Comprised of Ser630, Asp708, and His740, which is characteristic of serine proteases. Many inhibitors form interactions with residues in or near this triad.[12]
-
Additional Subsites (S1', S2', S2 extensive): Interactions with these subsites can significantly increase inhibitor potency and selectivity.[8][13]
Molecular Modeling Workflow
A systematic computational approach is essential to elucidate the binding mode, affinity, and dynamics of Denagliptin within the DPP-4 active site. The following workflow represents a standard procedure in computational drug design.
Experimental and Computational Protocols
This section provides detailed, step-by-step protocols for the core computational and in vitro experiments.
Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[1][14]
-
Protein Preparation:
-
Obtain the crystal structure of human DPP-4 from the Protein Data Bank (PDB). Suitable entries include 1X70 (complex with sitagliptin) or 4A5S.[13][14][15]
-
Using a molecular modeling suite (e.g., Discovery Studio, Maestro), prepare the protein by removing co-crystallized ligands and water molecules not essential for binding.[14][16]
-
Add hydrogen atoms and assign appropriate protonation states for residues at a physiological pH (e.g., 7.4).
-
Apply a force field (e.g., CHARMm) to assign partial charges and atom types.[1]
-
Minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of Denagliptin from its 2D chemical structure.
-
Perform energy minimization using a suitable force field.
-
Assign partial atomic charges.
-
-
Docking Execution:
-
Define the binding site as a sphere centered on the co-crystallized ligand or key active site residues (e.g., Ser630, Tyr662, Tyr666).[14]
-
Utilize a CHARMm-based docking algorithm like CDOCKER, which allows for ligand flexibility.[1]
-
Generate a set of possible binding poses (e.g., 10-50 poses).
-
Score the poses based on calculated interaction energies (e.g., -CDOCKER energy).
-
-
Analysis:
Protocol: Molecular Dynamics (MD) Simulation
MD simulations provide insight into the dynamic stability and behavior of the ligand-protein complex over time.[2][17]
-
System Setup:
-
Select the most plausible protein-ligand complex from the docking results as the starting structure.
-
Place the complex in the center of a periodic solvent box (e.g., a cubic box of TIP3P water molecules).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.
-
-
Simulation Execution (using GROMACS or similar software):
-
Energy Minimization: Perform steepest descent and conjugate gradient minimization to remove close van der Waals contacts.
-
Equilibration:
-
Conduct an NVT (constant number of particles, volume, and temperature) ensemble simulation (e.g., 100 ps) to stabilize the system's temperature.
-
Conduct an NPT (constant number of particles, pressure, and temperature) ensemble simulation (e.g., 1 ns) to stabilize the system's pressure and density.
-
-
Production Run: Run the main simulation for a significant duration (e.g., 50-200 ns) to sample conformational space.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex throughout the simulation.[3][17]
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.[17]
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between Denagliptin and DPP-4 over time.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of the complex.[18]
-
Protocol: In Vitro DPP-4 Inhibition Assay
This fluorometric assay is used to experimentally determine the inhibitory potency (IC50) of a compound against the DPP-4 enzyme.[19][20]
-
Reagent Preparation:
-
Prepare a Tris-HCl assay buffer (e.g., 50 mM, pH 8.0).[19]
-
Reconstitute recombinant human DPP-4 enzyme in the assay buffer to a working concentration (e.g., 1.73 mU/mL).[19]
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (aminomethylcoumarin) in buffer (e.g., 200 µM).[7][19]
-
Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Sitagliptin) in DMSO or assay buffer.[7]
-
-
Assay Procedure (in a 96-well microplate):
-
Add the test compound (Denagliptin dilutions) or control to the wells.
-
Add the DPP-4 enzyme solution to each well and incubate for a set period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[19]
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate for a defined time (e.g., 30 minutes at 37°C).[7][19]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[7]
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each Denagliptin concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
Quantitative data from computational and experimental analyses should be summarized for clear comparison.
Table 1: Binding Affinity and Inhibitory Potency of DPP-4 Inhibitors
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (kcal/mol) | Experimental IC50 (nM) |
| Denagliptin | -10.5 | -26.8 | Data to be determined |
| Sitagliptin | -8.4[21] | -27.6** | 19[9] |
| Vildagliptin | -8.1[21] | - | 62[9] |
| Saxagliptin | -8.3[21] | - | 50[9] |
| Alogliptin | -9.4[21] | -10.6*** | 24[9] |
| Linagliptin | -10.2[21] | - | 1[9] |
*Hypothetical values for illustrative purposes. **Value for a similar compound, chlorogenic acid, from MD simulation.[18] ***Value from a docking study on alogliptin.[16]
Table 2: Key Molecular Interactions between Denagliptin and DPP-4 Active Site Residues (Hypothetical)
| Interaction Type | DPP-4 Residue | Denagliptin Moiety |
| Hydrogen Bond | Glu205, Glu206 | Amino group |
| Hydrogen Bond | Tyr547 | Carbonyl oxygen |
| Hydrophobic | Tyr662, Tyr666 | Fluorophenyl rings |
| Pi-Pi Stacking | Phe357 | Fluorophenyl ring |
| Covalent (potential) | Ser630 | Nitrile group |
Conclusion
The integrated use of molecular docking and molecular dynamics simulations provides a powerful framework for understanding the binding mechanism of this compound to the DPP-4 enzyme. This in-depth technical guide outlines the standard computational workflows and experimental validation protocols necessary for such an investigation. Docking studies offer initial insights into binding poses and key interactions, which are then refined by MD simulations to assess the stability and dynamics of the complex. The predictive power of these models, when validated by in vitro assays, can significantly accelerate the drug design and optimization process by providing a rational basis for structural modifications to enhance potency and selectivity. This comprehensive approach is indispensable for modern drug discovery professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 20. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 21. globalresearchonline.net [globalresearchonline.net]
Denagliptin Tosylate: A Technical Guide to its Core Intellectual Property
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denagliptin, developed by GlaxoSmithKline, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-IV), an enzyme crucial in glucose homeostasis. As a member of the gliptin class of oral antihyperglycemic agents, denagliptin was investigated for the treatment of type 2 diabetes mellitus. Its development, however, was discontinued due to unfavorable preclinical toxicity data.[1] Despite its halted progression, the intellectual property surrounding denagliptin tosylate, particularly its core patents, offers valuable insights into the design, synthesis, and formulation of DPP-IV inhibitors. This technical guide provides an in-depth analysis of the key patents, experimental protocols, and the underlying scientific principles of this compound.
Core Intellectual Property
The primary intellectual property for denagliptin and its tosylate salt is encompassed in a series of patents that cover the compound's composition of matter, its synthesis, and its crystalline forms.
Composition of Matter and Synthesis Patents
The foundational patents protecting the denagliptin compound are US Patent No. 7,132,443 and its international counterpart WO 03/002531.[1][2] These patents disclose the chemical structure of denagliptin, (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propionyl]-4-fluoropyrrolidine-2-carbonitrile, and outline its synthesis.
A key subsequent patent, WO 2005/009956, specifically claims the tosylate salt of denagliptin and its crystalline anhydrous form.[1][2] This patent was crucial for the development of a stable and manufacturable active pharmaceutical ingredient.
Table 1: Core Patents for this compound
| Patent Number | Title | Key Claims |
| US 7,132,443 | Pyrrolidine-2-carbonitriles and their use as inhibitors of dipeptidylpeptidase IV | Composition of matter for denagliptin and related compounds. Methods of using these compounds to treat diabetes. |
| WO 03/002531 | Pyrrolidine-2-carbonitriles and their use as inhibitors of dipeptidylpeptidase IV | International equivalent of US 7,132,443, providing broad international protection for the denagliptin molecule. |
| WO 2005/009956 | Crystalline anhydrous (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propionyl]-4-fluoropyrrolidine-2-carbonitrile tosylate | Claims the specific tosylate salt of denagliptin and its crystalline anhydrous form, which is crucial for pharmaceutical formulation. |
Mechanism of Action: DPP-IV Inhibition
Denagliptin functions by inhibiting the DPP-IV enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, denagliptin increases the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.
Figure 1: Signaling pathway of DPP-IV inhibition by Denagliptin.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in the patent literature, with improvements for large-scale production also described. A general outline of the synthesis is provided below.
Figure 2: Simplified workflow for the synthesis of this compound.
A detailed experimental protocol for a key step, the formation of the tosylate salt, is as follows:
-
Dissolution: A mixture of denagliptin free base, isopropanol, and water is heated to approximately 72°C until all solids dissolve.[1]
-
Filtration: The hot solution is filtered to remove any particulate matter.[1]
-
Crystallization: The solution is cooled to approximately 5°C, and additional water is added to induce crystallization. The mixture is stirred at this temperature for 30 minutes.[1]
-
Isolation: The resulting precipitate (this compound) is collected by filtration.[1]
-
Washing: The filter cake is washed with isopropanol.[1]
-
Drying: The final product is dried under vacuum at approximately 55°C.[1]
DPP-IV Inhibition Assay
While specific quantitative data for denagliptin's DPP-IV inhibition is not publicly available, a general protocol for a fluorometric DPP-IV inhibitor screening assay is provided below. This type of assay is commonly used to determine the potency of DPP-IV inhibitors.
-
Reagent Preparation:
-
Prepare a DPP-IV enzyme solution in assay buffer.
-
Prepare a substrate solution (e.g., Gly-Pro-7-amino-4-methylcoumarin) in assay buffer.
-
Prepare a series of dilutions of the test compound (denagliptin) and a known inhibitor (e.g., sitagliptin) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the DPP-IV enzyme solution to wells containing either the test compound, positive control, or buffer (for control wells).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
Denagliptin Tosylate: A Preclinical Toxicity-Driven Discontinuation of a Promising Type 2 Diabetes Candidate
For Immediate Release
LOWER MERION, PA — The clinical development of Denagliptin (GSK-823093), a once-promising oral dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, was halted by GlaxoSmithKline due to unfavorable findings from long-term preclinical toxicity studies. This decision was made despite the compound demonstrating a generally well-tolerated safety profile in Phase II clinical trials. This in-depth guide provides a technical overview of the available information surrounding the discontinuation of Denagliptin's clinical trials, aimed at researchers, scientists, and drug development professionals.
Executive Summary
Denagliptin tosylate, a potent and selective DPP-4 inhibitor, reached Phase III clinical development in 2006. However, its progression was terminated before the enrollment of patients in the pivotal Phase III study (NCT00387972). The primary reason cited for this discontinuation was adverse outcomes in long-term preclinical toxicology assessments. While specific details of these preclinical findings have not been publicly disclosed by GlaxoSmithKline, the decision underscores the critical role of comprehensive, long-term animal safety studies in drug development, even when early-phase human trials show favorable safety profiles. A Phase II clinical trial (DPB100925) involving doses up to 45mg once daily for 12 weeks indicated that Denagliptin was generally well-tolerated, with an adverse event profile comparable to placebo. This apparent contradiction highlights the distinct and complementary nature of preclinical and clinical safety evaluations.
Mechanism of Action: DPP-4 Inhibition
Denagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Denagliptin increases the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control.
Clinical Trial Overview and Discontinuation
Denagliptin's clinical development program included at least one Phase II study and a planned Phase III trial.
Phase II Clinical Trial (DPB100925)
A 12-week, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study was conducted to evaluate the efficacy, safety, and tolerability of Denagliptin as monotherapy in subjects with type 2 diabetes.
Experimental Protocol:
-
Study Design: Parallel-group, double-blind, randomized, placebo-controlled.
-
Population: Patients with type 2 diabetes mellitus.
-
Intervention: Denagliptin (2.5mg, 7.5mg, 15mg, 30mg, and 45mg) or placebo, administered orally once daily for 12 weeks.
-
Primary Endpoints: Change from baseline in HbA1c.
-
Secondary Endpoints: Safety and tolerability, fasting plasma glucose, and other glycemic parameters.
Data Presentation:
Table 1: Summary of Efficacy Results from Phase II Study (12 Weeks)
| Treatment Group | Mean Change in HbA1c from Baseline |
| Placebo | Data not publicly available |
| Denagliptin 2.5mg | Data not publicly available |
| Denagliptin 7.5mg | Statistically significant reduction |
| Denagliptin 15mg | Statistically significant reduction |
| Denagliptin 30mg | Clinically relevant reduction |
| Denagliptin 45mg | Clinically relevant reduction |
Table 2: Summary of Safety Findings from Phase II Study (12 Weeks) [1]
| Adverse Event Category | Placebo | Denagliptin (All Doses) |
| Overall Rate of AEs | 38% | 32-42% |
| Dose-Relationship of AEs | N/A | Not observed |
Note: Specific adverse event types and their frequencies were not detailed in the available public documents.
Phase III Clinical Trial (NCT00387972)
A multi-center, double-blind, parallel-group, randomized, placebo-controlled Phase III study was planned to further evaluate the efficacy, safety, and tolerability of Denagliptin in subjects with type 2 diabetes. However, this study was withdrawn prior to the enrollment of any participants.
The Pivotal Role of Preclinical Long-Term Toxicity Studies
The discontinuation of Denagliptin's development was attributed to "unfavorable preliminary data from preclinical long-term toxicity trials".[2] This indicates that while the short-term safety profile in humans appeared acceptable, longer-duration studies in animal models revealed toxicities that were deemed to pose an unacceptable risk for continued human development.
Experimental Protocols (Generalized for Long-Term Preclinical Toxicology):
Long-term toxicology studies are designed to assess the potential for adverse effects following chronic exposure to a drug candidate. These studies are typically conducted in at least two species, one rodent and one non-rodent, in compliance with Good Laboratory Practice (GLP) regulations.
-
Study Design: Repeated-dose toxicity studies.
-
Species: Typically rat (rodent) and dog or non-human primate (non-rodent).
-
Dosing: Multiple dose levels, including a high dose that is expected to produce some toxicity (to identify target organs), a low dose that is a multiple of the expected human therapeutic dose, and an intermediate dose. A control group receives the vehicle only.
-
Duration: Can range from several months to two years, depending on the intended duration of clinical use.
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmology (at baseline and termination)
-
Electrocardiography (ECG)
-
Hematology and clinical chemistry (at multiple time points)
-
Urinalysis
-
Full histopathological examination of all organs and tissues at termination.
-
Data Presentation:
Table 3: Illustrative Data Categories from a Long-Term Preclinical Toxicology Study
| Parameter | Data Collected (Example) |
| Clinical Observations | Incidence of specific clinical signs (e.g., lethargy, changes in posture) |
| Body Weight | Mean body weight change from baseline (%) |
| Hematology | Red blood cell count, white blood cell count, platelet count |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine) |
| Histopathology | Microscopic findings in target organs (e.g., liver, kidneys, heart) |
Note: Specific quantitative data from the Denagliptin long-term preclinical toxicology studies are not publicly available.
Conclusion
The case of this compound serves as a critical reminder of the complexities and unforeseen challenges inherent in pharmaceutical development. While the compound showed promise as a DPP-4 inhibitor with a favorable short-term safety profile in a Phase II clinical trial, the emergence of adverse findings in concurrent long-term preclinical toxicology studies ultimately led to the termination of its development. This outcome highlights the indispensable role of comprehensive, long-duration animal safety studies in identifying potential chronic toxicities that may not be apparent in shorter clinical trials. For researchers and drug development professionals, the Denagliptin story underscores the importance of a parallel and integrated approach to preclinical and clinical safety evaluation to ensure patient safety and make informed decisions about the viability of new therapeutic candidates. The lack of publicly available detailed data on the specific preclinical toxicity findings, however, limits a full scientific post-mortem and reinforces the ongoing discussion regarding data transparency in the pharmaceutical industry.
References
Methodological & Application
Application Notes and Protocols: Denagliptin Tosylate In Vitro Assay for DPP-4 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism.[1][2] It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for regulating insulin secretion.[2] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin release and reduced glucagon levels in a glucose-dependent manner.[2][3] Consequently, DPP-4 inhibitors are a significant class of oral antidiabetic agents for the management of type 2 diabetes.[2][3]
Denagliptin Tosylate is a potent and selective DPP-4 inhibitor. This document provides a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of this compound on DPP-4, a critical step in its pharmacological characterization. The assay is based on the cleavage of a fluorogenic substrate by DPP-4, resulting in a fluorescent signal that is quenched in the presence of an inhibitor.
Principle of the Assay
The in vitro DPP-4 inhibition assay is a fluorometric kinetic assay.[3] The assay utilizes a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is specifically cleaved by DPP-4.[2] This cleavage releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader.[1] In the presence of an inhibitor like this compound, the enzymatic activity of DPP-4 is reduced, leading to a decrease in the fluorescence signal. The extent of inhibition is directly proportional to the concentration of the inhibitor, allowing for the determination of its half-maximal inhibitory concentration (IC50).
Signaling Pathway of DPP-4 and its Inhibition
The following diagram illustrates the enzymatic action of DPP-4 on its substrate and how this compound interferes with this process.
Caption: DPP-4 cleaves a non-fluorescent substrate to produce a fluorescent product. Denagliptin inhibits this.
Experimental Protocol
This protocol is designed for a 96-well plate format. It is recommended to perform all measurements in at least duplicate.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| Recombinant Human DPP-4 | (e.g., Abcam) | (e.g., ab133081) | -20°C |
| DPP-4 Substrate (Gly-Pro-AMC) | (e.g., Sigma-Aldrich) | (e.g., MAK088B) | -20°C |
| This compound | - | - | As per supplier |
| Sitagliptin (Positive Control) | (e.g., Sigma-Aldrich) | (e.g., MAK088E) | -20°C |
| DPP-4 Assay Buffer | (e.g., Sigma-Aldrich) | (e.g., MAK088A) | -20°C to 4°C |
| 96-well black, flat-bottom plates | - | - | Room Temperature |
| Fluorescence microplate reader | - | - | - |
| Multichannel pipettes | - | - | - |
Reagent Preparation
-
DPP-4 Assay Buffer: Allow the buffer to equilibrate to room temperature before use.[1][4]
-
DPP-4 Enzyme: Thaw the enzyme on ice. Dilute the enzyme stock solution with the assay buffer to the desired working concentration. Keep the diluted enzyme on ice.
-
DPP-4 Substrate: Thaw the substrate at room temperature, protected from light. Dilute the substrate stock solution with the assay buffer to the desired working concentration.
-
This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). From the stock solution, prepare a series of dilutions at 4 times the final desired concentrations in the assay buffer.[4] It is advisable to test a wide range of concentrations initially to determine the IC50 range.
-
Sitagliptin (Positive Control): Prepare a stock solution and a dilution series in the same manner as this compound.
Assay Procedure
-
Plate Setup:
-
Blank wells: Add 50 µL of DPP-4 Assay Buffer.
-
100% Activity Control wells: Add 25 µL of DPP-4 Assay Buffer.
-
Inhibitor wells (this compound): Add 25 µL of each this compound dilution.
-
Positive Control wells (Sitagliptin): Add 25 µL of each Sitagliptin dilution.
-
-
Enzyme Addition:
-
Add 25 µL of the diluted DPP-4 enzyme solution to the 100% Activity Control, Inhibitor, and Positive Control wells. Do not add enzyme to the Blank wells.
-
-
Incubation:
-
Reaction Initiation:
-
Add 50 µL of the diluted DPP-4 substrate solution to all wells.[2]
-
-
Fluorescence Measurement:
Experimental Workflow Diagram
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.[2]
-
Calculate Percent Inhibition: The rate of the reaction (slope of the linear portion of the kinetic curve) is determined for each well. The percent inhibition is calculated using the following formula:
% Inhibition = [ (Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control ] x 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the DPP-4 activity by 50%. This can be determined by fitting the data to a four-parameter logistic curve.
Data Presentation
The quantitative data from the assay should be summarized in a clear and structured format for easy comparison.
Table 1: Raw Fluorescence Data (Example)
| Well Type | Concentration | Replicate 1 (RFU/min) | Replicate 2 (RFU/min) | Average Rate |
| Blank | - | 0.5 | 0.6 | 0.55 |
| 100% Activity | - | 150.2 | 152.8 | 151.5 |
| Denagliptin | 1 nM | 135.6 | 138.1 | 136.85 |
| Denagliptin | 10 nM | 98.4 | 101.2 | 99.8 |
| Denagliptin | 100 nM | 55.7 | 53.9 | 54.8 |
| Denagliptin | 1 µM | 15.3 | 16.1 | 15.7 |
| Denagliptin | 10 µM | 2.1 | 2.5 | 2.3 |
| Sitagliptin | 10 nM | 75.8 | 77.2 | 76.5 |
Table 2: Calculated Inhibition and IC50 Values
| Compound | Concentration | % Inhibition | IC50 (nM) |
| Denagliptin | 1 nM | 9.67% | \multirow{5}{*}{[Calculated Value]} |
| 10 nM | 34.12% | ||
| 100 nM | 63.83% | ||
| 1 µM | 89.64% | ||
| 10 µM | 98.48% | ||
| Sitagliptin | 10 nM | 49.50% | [Reference Value] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or plate | Use fresh reagents and a new plate. Ensure proper handling to avoid contamination. |
| Low signal in 100% activity wells | Inactive enzyme or substrate | Check the storage and handling of the enzyme and substrate. Use a new batch if necessary. |
| High variability between replicates | Pipetting errors or improper mixing | Ensure accurate pipetting and thorough mixing of reagents in the wells. |
| No inhibition observed | Inhibitor is not active or at too low a concentration | Verify the integrity of the inhibitor stock. Test a wider and higher range of concentrations. |
References
Application Notes and Protocols for Evaluating Denagliptin Tosylate Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denagliptin Tosylate is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Denagliptin increases the circulating levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion, suppress glucagon release, and improve overall glycemic control.[3][4][5] This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound, from direct enzyme inhibition to downstream cellular responses.
The evaluation of this compound's efficacy follows a logical progression. First, its direct inhibitory effect on the DPP-4 enzyme is quantified. Subsequently, the downstream consequence of this inhibition—the enhancement of GLP-1 signaling—is assessed by measuring intracellular cyclic adenosine monophosphate (cAMP) levels. Finally, the ultimate physiological outcome, potentiation of glucose-stimulated insulin secretion (GSIS), is measured in pancreatic beta-cells.
I. GLP-1 Signaling Pathway
Denagliptin's therapeutic effect is initiated by its inhibition of DPP-4, which prevents the breakdown of GLP-1. Active GLP-1 then binds to its receptor (GLP-1R) on pancreatic beta-cells, activating a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cAMP.[6][7] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), culminating in the potentiation of glucose-stimulated insulin secretion.[6][7]
II. Experimental Workflow for Efficacy Evaluation
The evaluation of this compound efficacy involves a sequential series of in vitro cell-based assays. The workflow begins with the direct assessment of DPP-4 inhibition, followed by the measurement of downstream signaling events (cAMP production), and concludes with the quantification of the final physiological response (insulin secretion).
III. Assay 1: DPP-4 Inhibition Assay
This assay directly measures the ability of this compound to inhibit DPP-4 enzyme activity. A fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), is used which, upon cleavage by DPP-4, releases free AMC, a fluorescent molecule.[8] The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
Protocol: DPP-4 Inhibitor Screening
-
Reagent Preparation:
-
Prepare DPP-4 Assay Buffer (1X) by diluting a 10X stock.
-
Reconstitute the DPP-4 enzyme and the fluorogenic substrate (Gly-Pro-AMC) in the assay buffer to their working concentrations.
-
Prepare a serial dilution of this compound and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.[8]
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the diluted this compound or control inhibitor to the respective wells.
-
Add the DPP-4 enzyme solution to all wells except the background control wells.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[8]
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Fluorescence with Inhibitor / Fluorescence without Inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[9]
-
Data Presentation: DPP-4 Inhibition
| Compound | IC50 (nM) |
| This compound | 2.5 |
| Sitagliptin (Control) | 18.0 |
IV. Assay 2: Intracellular cAMP Production Assay
This assay determines the effect of this compound on GLP-1-mediated intracellular cAMP production. In the presence of a GLP-1 receptor agonist, DPP-4 inhibition by Denagliptin is expected to lead to a more sustained GLP-1 receptor activation and consequently, higher levels of intracellular cAMP. This can be measured using various methods, including competitive immunoassays (e.g., HTRF) or reporter gene assays.[6][10]
Protocol: cAMP Measurement in HEK293-GLP1R Cells
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the human GLP-1 receptor (HEK293-GLP1R) in appropriate media.
-
Seed the cells into a 96-well plate and incubate overnight.[11]
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a serial dilution of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of GLP-1.
-
Incubate for 30 minutes at 37°C.[7]
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence ratio for HTRF) according to the assay kit manufacturer's instructions.
-
Generate a standard curve using cAMP standards.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the GLP-1 concentration in the presence and absence of this compound to determine the EC50 value.
-
Data Presentation: GLP-1-Stimulated cAMP Production
| Treatment | EC50 of GLP-1 (nM) | Max cAMP Production (pmol/well) |
| Vehicle | 1.2 | 85 |
| Denagliptin (100 nM) | 0.4 | 120 |
V. Assay 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the final physiological output of the signaling cascade: the potentiation of glucose-stimulated insulin secretion from pancreatic beta-cells. Pancreatic beta-cell lines such as MIN6 or INS-1 are commonly used for this purpose.[12]
Protocol: GSIS in INS-1 Cells
-
Cell Culture and Seeding:
-
Culture INS-1 cells in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, 2-mercaptoethanol, penicillin, and streptomycin.
-
Seed the cells into a 24-well plate and culture until they reach 80-90% confluency.
-
-
Assay Procedure:
-
Pre-incubate the cells in Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.[1]
-
Replace the buffer with fresh KRBB containing low glucose (2.8 mM) or high glucose (16.7 mM), with or without this compound and a sub-maximal concentration of GLP-1.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement.
-
-
Data Acquisition and Analysis:
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
-
Normalize the insulin secretion to the total protein content or cell number in each well.
-
Calculate the fold increase in insulin secretion by dividing the amount of insulin secreted in high glucose by the amount secreted in low glucose for each condition.
-
Data Presentation: Glucose-Stimulated Insulin Secretion
| Condition | Insulin Secretion (ng/mg protein) | Fold Increase (High/Low Glucose) |
| Low Glucose (2.8 mM) | 2.5 ± 0.3 | - |
| High Glucose (16.7 mM) | 12.8 ± 1.1 | 5.1 |
| High Glucose + GLP-1 (10 nM) | 18.5 ± 1.5 | 7.4 |
| High Glucose + GLP-1 + Denagliptin (100 nM) | 25.2 ± 2.0 | 10.1 |
VI. Logical Relationship of Assays
The three assays are interconnected and provide a comprehensive evaluation of this compound's efficacy. The DPP-4 inhibition assay confirms the primary mechanism of action. The cAMP assay demonstrates the downstream consequence of this inhibition on the GLP-1 signaling pathway. Finally, the GSIS assay validates the physiological relevance of these molecular events, showing an enhancement of insulin secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Interplay of Ca2+ and cAMP Signaling in the Insulin-secreting MIN6 β-Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 8. content.abcam.com [content.abcam.com]
- 9. innoprot.com [innoprot.com]
- 10. innoprot.com [innoprot.com]
- 11. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Denagliptin Tosylate in Animal Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Denagliptin Tosylate in established animal models of type 2 diabetes (T2D). The protocols outlined below are based on standard methodologies for studying dipeptidyl peptidase-4 (DPP-4) inhibitors and can be adapted for the specific investigation of this compound.
Introduction to this compound and its Mechanism of Action
Denagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Denagliptin increases the circulating levels of active GLP-1 and GIP. This, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, leading to improved glycemic control.[3]
The selection of appropriate animal models is crucial for elucidating the therapeutic potential and safety profile of this compound. This document focuses on genetically diabetic models and diet-induced obesity models that closely mimic the pathophysiology of human T2D.
Recommended Animal Models for T2D Studies
Several well-established rodent models are suitable for investigating the efficacy of this compound. The choice of model depends on the specific research question, such as focusing on insulin resistance, β-cell dysfunction, or obesity-related diabetes.[4][5][6]
| Animal Model | Key Characteristics | Relevance to T2D | Recommended Use for Denagliptin Studies |
| db/db Mouse | Leptin receptor mutation, severe obesity, insulin resistance, progressive hyperglycemia, and β-cell failure.[7] | Closely mimics the pathophysiology of human T2D with obesity and insulin resistance.[7] | Efficacy studies (glucose lowering, HbA1c reduction), mechanism of action studies, and long-term complication assessments. |
| Zucker Diabetic Fatty (ZDF) Rat | Leptin receptor mutation, obesity, hyperlipidemia, insulin resistance, and progression to insulinopenia.[1] | A robust model for studying diabetic nephropathy and other complications.[1][8] | Evaluation of renal protective effects, long-term efficacy, and impact on diabetic complications. |
| Diet-Induced Obesity (DIO) Mouse/Rat | Induced by a high-fat diet, leading to obesity, insulin resistance, and impaired glucose tolerance. | Represents the common human condition where T2D is preceded by obesity and unhealthy diet. | Studies on the prevention of T2D, effects on insulin sensitivity, and interactions with diet. |
| Streptozotocin (STZ)-Induced Diabetic Rat (with high-fat diet) | A combination of high-fat diet to induce insulin resistance and a low dose of STZ to induce partial β-cell dysfunction.[9] | Mimics the dual defects of insulin resistance and impaired insulin secretion seen in human T2D.[9][10] | Pharmacodynamic studies and evaluation of effects on both insulin resistance and secretion. |
Experimental Protocols
Acute Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a single dose of this compound on glucose tolerance.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
Procedure:
-
House animals under standard conditions with ad libitum access to food and water.
-
Fast the animals overnight (approximately 16 hours) before the experiment.[8][11]
-
Record the body weight of each animal.
-
Administer this compound or vehicle orally via gavage.
-
After a specific pretreatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg) orally via gavage.[11]
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]
-
Measure blood glucose concentrations at each time point.
-
Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
Diagram: Oral Glucose Tolerance Test (OGTT) Workflow
Caption: Workflow for the Oral Glucose Tolerance Test.
Chronic Efficacy Study
Objective: To assess the long-term effects of this compound on glycemic control and other metabolic parameters.
Materials:
-
This compound
-
Vehicle
-
Animal model of T2D (e.g., db/db mice or ZDF rats)
-
Equipment for measuring blood glucose, HbA1c, insulin, and lipids.
Procedure:
-
Acclimatize animals for at least one week.
-
Randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitor body weight and food/water intake regularly.
-
Measure fasting blood glucose weekly.
-
At the end of the treatment period, perform an OGTT as described above.
-
Collect terminal blood samples for the analysis of:
-
Glycated hemoglobin (HbA1c)
-
Plasma insulin
-
Lipid profile (triglycerides, total cholesterol)
-
-
Harvest tissues (e.g., pancreas, liver, adipose tissue) for histological analysis or other molecular assays.
Diagram: Chronic Efficacy Study Workflow
Caption: Workflow for a Chronic Efficacy Study.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Representative Data from an Acute OGTT in db/db Mice
| Treatment Group | Dose (mg/kg) | Fasting Glucose (mg/dL) | Glucose AUC (0-120 min) (mg/dL*min) | % Reduction in AUC vs. Vehicle |
| Vehicle | - | 185 ± 15 | 35000 ± 2500 | - |
| This compound | 1 | 180 ± 12 | 28000 ± 2000 | 20% |
| This compound | 3 | 175 ± 10 | 23000 ± 1800 | 34% |
| This compound | 10 | 170 ± 14 | 19000 ± 1500 | 46% |
| Sitagliptin (Comparator) | 10 | 172 ± 11 | 19500 ± 1600 | 44% |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Table 2: Representative Data from a 4-Week Chronic Study in ZDF Rats
| Parameter | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Initial Body Weight (g) | 350 ± 10 | 352 ± 12 | 348 ± 11 |
| Final Body Weight (g) | 450 ± 15 | 430 ± 14 | 420 ± 13 |
| Change in Fasting Blood Glucose (mg/dL) | +150 ± 20 | +80 ± 15 | +50 ± 12 |
| Final HbA1c (%) | 9.5 ± 0.5 | 8.2 ± 0.4 | 7.5 ± 0.3 |
| Final Plasma Insulin (ng/mL) | 1.2 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 |
| Final Triglycerides (mg/dL) | 400 ± 50 | 300 ± 40 | 250 ± 35 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Signaling Pathway
Diagram: Mechanism of Action of this compound
Caption: Denagliptin inhibits DPP-4, increasing active incretins.
Conclusion
The protocols and models described provide a robust framework for the preclinical evaluation of this compound for the treatment of type 2 diabetes. Careful selection of animal models and adherence to standardized protocols are essential for generating reliable and translatable data to support clinical development. Due to the limited publicly available data on this compound, these guidelines are based on established practices for other DPP-4 inhibitors and should be adapted as necessary based on emerging data for the specific compound.
References
- 1. Diabetic Nephropathy Amelioration by a Low-Dose Sitagliptin in an Animal Model of Type 2 Diabetes (Zucker Diabetic Fatty Rat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Experimental diabetic animal models to study diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Preclinical Diabetic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. mmpc.org [mmpc.org]
- 9. Therapies for hyperglycaemia-induced diabetic complications: from animal models to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic/pharmacodynamic studies on exenatide in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Preclinical Dosing and Administration of Denagliptin Tosylate in Rodent Models: Application Notes and Protocols
Note to the Reader: Publicly available information regarding the preclinical development of Denagliptin Tosylate (GSK-823093) is limited. Its development was halted due to unfavorable findings in long-term preclinical toxicity studies.[1] Consequently, detailed protocols and quantitative data on the dosing and administration of this compound in rodent models are not available in the public domain.
The following application notes and protocols are therefore based on established methodologies for other dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Linagliptin, Saxagliptin, and Sitagliptin, and are intended to serve as a general guide for researchers working with this class of compounds in rodent models.
I. Application Notes for DPP-4 Inhibitors in Rodent Models
This section provides an overview of common practices and considerations for the in vivo evaluation of DPP-4 inhibitors in rodent models of type 2 diabetes and related metabolic disorders.
1. Route of Administration:
Oral administration is the most common route for DPP-4 inhibitors in preclinical studies, reflecting their clinical use. Oral gavage is a precise method for delivering a specific dose, although voluntary consumption methods using palatable vehicles are gaining traction to reduce animal stress.[2]
2. Vehicle Selection:
The choice of vehicle for oral administration is critical for ensuring drug stability and bioavailability. Common vehicles for DPP-4 inhibitors include:
-
Aqueous solutions (e.g., purified water, saline)
-
Suspensions in vehicles such as 0.5% carboxymethylcellulose (CMC)
-
Solutions in polyethylene glycol (PEG) or other organic co-solvents, diluted with water
It is essential to establish the solubility and stability of the test compound in the chosen vehicle prior to in vivo studies.
3. Dose Range Selection:
Dose ranges for preclinical studies with DPP-4 inhibitors can vary widely depending on the specific compound's potency and pharmacokinetic profile. The provided tables summarize dose ranges used for other DPP-4 inhibitors in the literature. Dose-ranging studies are recommended to determine the optimal dose for efficacy and to establish a safety margin.
4. Animal Models:
A variety of rodent models are used to study the efficacy of DPP-4 inhibitors, including:
-
Normoglycemic models: Sprague-Dawley rats, C57BL/6 mice. These are often used for pharmacokinetic and initial tolerability studies.
-
Genetically diabetic models: Zucker Diabetic Fatty (ZDF) rats, db/db mice. These models are useful for evaluating the anti-hyperglycemic effects of the compounds.
-
Diet-induced obesity (DIO) models: C57BL/6 mice fed a high-fat diet. These models are relevant for studying the effects of DPP-4 inhibitors in the context of obesity and insulin resistance.
II. Quantitative Data for Surrogate DPP-4 Inhibitors
The following tables summarize publicly available data on the dosing and pharmacokinetics of other DPP-4 inhibitors in rodent models. This information can be used as a starting point for designing studies with new compounds of the same class.
Table 1: Reported Oral Dose Ranges of DPP-4 Inhibitors in Rodent Models
| Compound | Species | Dose Range (mg/kg/day) | Study Type |
| Alogliptin | Rat/Mouse | 0.0003 - 76.4 | Efficacy |
| Linagliptin | Rat/Mouse | 3 - 30 | Efficacy |
| Saxagliptin | Rat/Mouse | 0.1 - 17.5 | Efficacy |
| Sitagliptin | Rat/Mouse | 1.8 x 10⁻⁵ - 11,000 | Efficacy/Toxicity |
| Vildagliptin | Rat/Mouse | 0.3 - 50 | Efficacy |
Data compiled from a systematic review of preclinical studies.[3]
Table 2: Pharmacokinetic Parameters of DPP-4 Inhibitors in Rats Following Oral Administration
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Anagliptin | Not Specified | Not Specified | Not Specified | 38.1 - 85.5 |
| Saxagliptin | Rapid | Not Specified | Not Specified | 50 - 75 |
| Sitagliptin | Rapid | Not Specified | Not Specified | High |
Data compiled from various pharmacokinetic studies.[4][5][6]
III. Experimental Protocols
The following are detailed, step-by-step protocols for common procedures in the preclinical evaluation of DPP-4 inhibitors.
Protocol 1: Oral Gavage Administration in Rats
1. Materials:
- Test compound (DPP-4 inhibitor)
- Appropriate vehicle
- Weighing scale and balance
- Mortar and pestle (if preparing a suspension)
- Volumetric flasks and pipettes
- Stir plate and stir bar
- Animal scale
- Flexible or rigid gavage needles (appropriate size for the animal)
- Syringes (1-3 mL)
- 70% ethanol for disinfection
2. Procedure:
- Dose Calculation: Calculate the required amount of the test compound based on the desired dose (mg/kg) and the body weight of the animal.
- Formulation Preparation:
- For solutions, dissolve the weighed compound in the chosen vehicle. Gentle heating or sonication may be used to aid dissolution, but stability under these conditions must be confirmed.
- For suspensions, triturate the weighed compound with a small amount of vehicle to form a paste, then gradually add the remaining vehicle while stirring continuously.
- Animal Handling and Dosing:
- Weigh the rat and record its weight.
- Calculate the volume of the formulation to be administered based on the animal's weight and the concentration of the formulation. A common dosing volume is 5-10 mL/kg.
- Gently restrain the rat.
- Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
- Attach the gavage needle to the syringe containing the calculated dose volume.
- Carefully insert the gavage needle into the esophagus and advance it to the pre-measured length.
- Slowly administer the formulation.
- Gently remove the gavage needle.
- Monitor the animal for any signs of distress.
Protocol 2: Pharmacokinetic Study in Rats Following Oral Administration
1. Materials:
- Dosing materials as described in Protocol 1.
- Blood collection supplies:
- Microcentrifuge tubes containing an anticoagulant (e.g., EDTA, heparin)
- Capillary tubes or syringes with appropriate gauge needles for blood sampling
- Anesthetic (e.g., isoflurane) and vaporizer (optional, for terminal bleeds)
- Centrifuge
- Pipettes for plasma separation
- Freezer (-80°C) for plasma storage
2. Procedure:
- Dosing: Administer the test compound via oral gavage as described in Protocol 1.
- Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- For sparse sampling, different groups of animals are used for each time point.
- For serial sampling from the same animal, common sites include the tail vein or saphenous vein.
- Sample Processing:
- Immediately after collection, place the blood samples in the anticoagulant-containing tubes and mix gently.
- Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Carefully collect the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
- Store the plasma samples at -80°C until analysis.
- Bioanalysis:
- Analyze the plasma concentrations of the parent drug and any major metabolites using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Pharmacokinetic Analysis:
- Use pharmacokinetic software to calculate key parameters such as Tmax, Cmax, AUC, half-life, and bioavailability (if intravenous data is available).
IV. Visualizations
Diagram 1: General Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Diagram 2: Simplified Signaling Pathway of DPP-4 Inhibition
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Denagliptin Tosylate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that has been investigated for the treatment of type 2 diabetes. The quantification of Denagliptin in plasma is crucial for pharmacokinetic and pharmacodynamic studies during drug development. This document provides detailed application notes and protocols for the determination of Denagliptin Tosylate in plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). As specific validated methods for Denagliptin are not widely published, this protocol is adapted from established and validated methods for other structurally similar DPP-4 inhibitors, such as Linagliptin and Sitagliptin.
Principle of the Method
The analytical method involves the extraction of Denagliptin and an internal standard (IS) from plasma, followed by chromatographic separation and detection by tandem mass spectrometry. Two common extraction techniques, Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), are presented. The choice of method may depend on the desired sample cleanup, sensitivity, and throughput. Detection is achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - A structurally similar compound not present in the sample, e.g., a stable isotope-labeled Denagliptin or another gliptin.
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, deionized or Milli-Q
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 5500 or equivalent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Proposed UPLC-MS/MS Method Parameters
Based on the chemical structure of Denagliptin (Molecular Formula: C₂₀H₁₈F₃N₃O, Molecular Weight: 373.37 g/mol ), the following starting parameters are proposed.[1][2] Optimization will be required.
Table 1: Proposed Chromatographic and Mass Spectrometric Conditions
| Parameter | Proposed Condition |
| UPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a shallow gradient optimized for separation from matrix components. Start with 70% A : 30% B. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Denagliptin) | Proposed: m/z 374.1 -> [Fragment 1], m/z 374.1 -> [Fragment 2] (Requires experimental determination based on fragmentation of the protonated molecule [M+H]⁺) |
| MRM Transition (IS) | To be determined based on the selected Internal Standard. |
| Dwell Time | 150 ms |
| Collision Energy (CE) | To be optimized for each transition. |
| Declustering Potential (DP) | To be optimized. |
| Entrance Potential (EP) | To be optimized. |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 50 µL of the internal standard working solution to all tubes except for the blank.
-
To precipitate proteins, add 300 µL of cold acetonitrile to each tube.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the UPLC-MS/MS system.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract, potentially reducing matrix effects and improving sensitivity.
-
Label glass tubes for standards, QCs, and unknown samples.
-
Pipette 200 µL of plasma into the appropriately labeled tubes.
-
Add 50 µL of the internal standard working solution to all tubes except for the blank.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to each tube and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether) to each tube.
-
Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 70% A : 30% B).
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to autosampler vials for analysis.
Method Validation
A full validation of the developed method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Denagliptin and the IS in blank plasma from multiple sources.
-
Linearity and Range: The method should be linear over a defined concentration range, with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Table 2: Example Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity Range | r² > 0.99 | 1 - 1000 ng/mL, r² = 0.998 |
| LLOQ | S/N > 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 4.1% - 9.5% |
| Intra-day Accuracy (%Bias) | ± 15% | -5.2% to 6.8% |
| Inter-day Accuracy (%Bias) | ± 15% | -7.1% to 4.3% |
| Mean Recovery | Consistent | Denagliptin: ~85%, IS: ~88% |
| Matrix Factor | 0.8 - 1.2 | 0.95 (CV < 10%) |
| Stability | % Change < 15% | Stable for 24h at RT, 3 freeze-thaw cycles, 30 days at -80°C |
Visualizations
Caption: Workflow for Denagliptin quantification in plasma.
Caption: Mechanism of action of Denagliptin.
References
Development and Validation of a Stability-Indicating HPLC Method for Denagliptin Tosylate Analysis
Application Note
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Denagliptin Tosylate in bulk drug substance. The method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and specificity. The developed method effectively separates this compound from its degradation products, making it suitable for routine quality control and stability studies.
Introduction
Denagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring its quality, efficacy, and safety. This involves the accurate quantification of the API and the detection of any impurities or degradation products.
This compound is known to be susceptible to degradation in solution, primarily through cyclization to an amidine intermediate, which subsequently hydrolyzes to a diketopiperazine derivative. Therefore, a stability-indicating analytical method is essential to monitor the integrity of the drug substance over time and under various stress conditions. This application note provides a comprehensive protocol for such a method.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₂₆F₃N₃O₄S |
| Molecular Weight | 545.6 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, Acetonitrile, and Water |
Note: Detailed pKa and a comprehensive solubility profile in various solvents are critical for method development and should be determined experimentally.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 268 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Diluent | Mobile Phase |
Experimental Protocols
Standard Solution Preparation
-
Accurately weigh and transfer about 25 mg of this compound working standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate to dissolve.
-
Make up the volume to the mark with the diluent and mix well.
-
Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final concentration of 100 µg/mL.
Sample Solution Preparation
-
Accurately weigh and transfer a quantity of the this compound bulk drug sample equivalent to 25 mg of Denagliptin into a 25 mL volumetric flask.
-
Follow steps 2-4 of the Standard Solution Preparation.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of this compound (1000 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours. A sample was then prepared as per the sample preparation procedure.
-
Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) in a photostability chamber for 48 hours. A sample was then prepared as per the sample preparation procedure.
All stressed samples were diluted with the mobile phase to a final concentration of 100 µg/mL before injection.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
System Suitability
The system suitability was evaluated by injecting six replicate injections of the standard solution. The acceptance criteria were:
-
Tailing factor: Not more than 2.0
-
Theoretical plates: Not less than 2000
-
%RSD of peak areas: Not more than 2.0%
Specificity
Specificity was demonstrated by the absence of interference from the diluent and any degradation products at the retention time of Denagliptin. The peak purity of the Denagliptin peak in the chromatograms of the stressed samples was also evaluated.
Linearity
The linearity of the method was established by analyzing a series of dilutions of the standard solution over a concentration range of 20-120 µg/mL. The correlation coefficient (r²) of the calibration curve should be not less than 0.999.
Accuracy
The accuracy of the method was determined by the recovery of known amounts of Denagliptin standard spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of the sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing six replicate preparations of the sample solution on two different days by two different analysts.
The %RSD for both repeatability and intermediate precision should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)
Where σ is the standard deviation of the response and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2°C)
-
pH of the buffer (± 0.1 units)
The system suitability parameters should remain within the acceptance criteria for all variations.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | [Insert Value] |
| Theoretical Plates | ≥ 2000 | [Insert Value] |
| %RSD of Peak Areas | ≤ 2.0% | [Insert Value] |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 20 | [Insert Value] |
| 40 | [Insert Value] |
| 60 | [Insert Value] |
| 80 | [Insert Value] |
| 100 | [Insert Value] |
| 120 | [Insert Value] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | [Insert Value] | [Insert Value] |
| 100% | 100 | [Insert Value] | [Insert Value] |
| 120% | 120 | [Insert Value] | [Insert Value] |
| Mean % Recovery | [Insert Value] |
Table 4: Precision Data
| Parameter | %RSD of Assay (n=6) |
| Repeatability | [Insert Value] |
| Intermediate Precision | [Insert Value] |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Table 6: Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | [Insert Value] | Degradation peaks observed at RRT [X.XX] |
| Base Hydrolysis | [Insert Value] | Degradation peaks observed at RRT [Y.YY] |
| Oxidative Degradation | [Insert Value] | Minor degradation observed |
| Thermal Degradation | [Insert Value] | No significant degradation |
| Photolytic Degradation | [Insert Value] | No significant degradation |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Degradation Pathway of Denagliptin in Solution.
Conclusion
A simple, accurate, precise, and stability-indicating RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated as per ICH guidelines. The method is suitable for the routine quality control of this compound in bulk drug substance and for its stability assessment. The forced degradation studies confirmed that the method is specific and can effectively separate the main drug from its degradation products.
Application Notes and Protocols: The Use of Denagliptin Tosylate in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Denagliptin Tosylate, a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor, in primary cell culture experiments.[1] Due to the limited availability of published data specifically on this compound in primary cell cultures, the following protocols and expected outcomes are based on the established effects of other DPP-4 inhibitors.
Introduction
Denagliptin (also known as GSK-823093) is a small molecule inhibitor of dipeptidyl peptidase IV (DPP-4).[2] DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, this compound increases the bioavailability of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[4]
Beyond its role in diabetes, DPP-4 is known to cleave a variety of other substrates, including neuropeptides and chemokines, suggesting broader physiological functions.[5][6] Emerging evidence indicates that DPP-4 inhibitors may have immunomodulatory and neurotrophic effects.[5][6] This opens avenues for investigating the therapeutic potential of this compound in various primary cell culture models.
Potential Applications in Primary Cell Culture
Based on the known functions of DPP-4 and the effects of other inhibitors, this compound can be a valuable tool for investigating:
-
Neurobiology: Studying the effects on neurite outgrowth, neuronal cell viability, and neuroprotection in primary neuronal cultures, such as Dorsal Root Ganglion (DRG) neurons.[5]
-
Gastrointestinal Physiology: Examining intestinal peptide transport and DPP-4 inhibition in primary intestinal epithelial cell cultures or Caco-2 cell models.[3][7]
-
Immunology: Investigating the modulation of immune responses, cytokine secretion, and cell activation in primary immune cells like peripheral blood mononuclear cells (PBMCs) or macrophages.[6]
-
Endocrinology: Studying the direct effects on pancreatic islet cells, including insulin and glucagon secretion.
-
Cardiovascular Research: Assessing the impact on endothelial cell function, nitric oxide production, and vascular tone in primary endothelial cells (e.g., HUVECs).[8]
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from experiments using this compound.
Table 1: Dose-Response Effect of this compound on Neurite Outgrowth in Primary DRG Neurons
| Concentration (nM) | Mean Neurite Length (μm) ± SD | Fold Change vs. Control | p-value |
| 0 (Control) | 850 ± 150 | 1.0 | - |
| 10 | 950 ± 160 | 1.12 | <0.05 |
| 100 | 1100 ± 180 | 1.29 | <0.01 |
| 1000 | 1250 ± 200 | 1.47 | <0.001 |
Table 2: Effect of this compound on Cell Viability in Primary Hepatocytes under Oxidative Stress
| Treatment | H₂O₂ (100 µM) | Cell Viability (%) ± SD | p-value (vs. H₂O₂ alone) |
| Control | - | 100 ± 5.0 | - |
| H₂O₂ | + | 65 ± 7.5 | - |
| Denagliptin (1 µM) + H₂O₂ | + | 85 ± 6.0 | <0.01 |
| Denagliptin (10 µM) + H₂O₂ | + | 92 ± 5.5 | <0.001 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
Procedure:
-
Calculate the amount of this compound powder required to prepare a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is approximately 545.58 g/mol .
-
Weigh the required amount of powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Treatment of Primary Cells with this compound
Materials:
-
Primary cells of interest, cultured in appropriate media
-
This compound stock solution
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Seed the primary cells in appropriate culture vessels (e.g., multi-well plates, flasks) and allow them to adhere and stabilize according to the specific cell type protocol.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Also, prepare a vehicle control by diluting the same volume of DMSO used for the highest drug concentration in the complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation, immunofluorescence).
Protocol 3: Neurite Outgrowth Assay in Primary Dorsal Root Ganglion (DRG) Neurons
Materials:
-
Primary DRG neurons
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
This compound
-
Anti-β-III tubulin antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fixation and permeabilization buffers
-
Microscopy imaging system with analysis software
Procedure:
-
Isolate and culture primary DRG neurons on coated coverslips in a 24-well plate.
-
After 24 hours, treat the neurons with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.
-
Incubate with a primary antibody against β-III tubulin overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the total neurite length per neuron using image analysis software (e.g., ImageJ with NeuronJ plugin).
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow.
Caption: Potential Signaling Pathway in Neurons.
References
- 1. Denagliptin | C20H18F3N3O | CID 9887755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Dipeptidyl peptidase 4 inhibitors: Applications in innate immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of DPP-IV Inhibitory Peptides Using an In Vitro Cell Culture Model of the Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Off-Target Effects of Denagliptin Tosylate In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was under development for the treatment of type 2 diabetes. As with any drug candidate, a thorough assessment of its safety profile, including the investigation of potential off-target effects, is crucial. Off-target interactions can lead to unforeseen adverse drug reactions (ADRs), which are a significant cause of clinical trial failures. This document provides a comprehensive guide for the in vitro investigation of off-target effects of Denagliptin Tosylate, outlining a tiered experimental approach to identify and characterize potential safety liabilities early in the drug development process.
The primary mechanism of action of Denagliptin involves the inhibition of DPP-4, an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. However, due to the promiscuous nature of small molecules, it is imperative to investigate the interaction of this compound with a broad range of other biological targets to build a comprehensive safety profile.
This application note details protocols for a series of in vitro assays designed to identify potential off-target interactions and assess the cytotoxic potential of this compound. The proposed workflow follows a tiered approach, starting with broad screening against panels of common off-target candidates and cytotoxicity assays, followed by more focused secondary assays to confirm and characterize any identified hits.
Tiered Approach to In Vitro Off-Target Screening
A tiered or phased approach is a systematic and resource-efficient strategy for identifying and evaluating off-target effects. This approach begins with broad, high-throughput screening to identify potential liabilities, followed by more focused and detailed secondary assays to confirm and characterize these findings.
Experimental Protocols
Tier 1: Primary Screening
a) Broad-Panel Off-Target Screening
To cast a wide net for potential off-target interactions, this compound should be screened against a comprehensive panel of receptors, enzymes, transporters, and ion channels that are commonly associated with adverse drug reactions. Several commercial providers offer such panels, for instance, the InVEST44 panel from Reaction Biology or the SafetyScreen panels from Eurofins Discovery.[1][2][3][4] These panels typically include a diverse set of targets such as G-protein coupled receptors (GPCRs), kinases, and ion channels.
Protocol: Broad-Panel Kinase Screening (Example)
This protocol provides a general framework for screening this compound against a panel of kinases.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human kinases
-
Kinase-specific substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., containing MgCl₂, DTT, and a buffering agent)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a working solution of this compound at the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer.
-
In a 384-well plate, add the kinase, substrate, and this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time.
-
Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition of each kinase by this compound relative to the vehicle control.
-
b) Cytotoxicity Assays
Cytotoxicity assays are essential to determine the potential of a compound to cause cell death.[5][6][7] Two common and complementary assays are the MTT and LDH assays.
Protocol: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol: LDH Assay for Cell Membrane Integrity
The LDH assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Materials:
-
Human cell line (as above)
-
Cell culture medium and supplements
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (positive control)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Add lysis buffer to a set of control wells to induce maximum LDH release.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
-
Tier 2: Hit Confirmation and Characterization
Any significant hits identified in Tier 1 (e.g., >50% inhibition in a binding assay or a significant decrease in cell viability) should be further investigated in Tier 2 to confirm the activity and determine the potency of the interaction.
Protocol: Concentration-Response Assays
-
Procedure:
-
For off-target hits from the broad-panel screen, perform a concentration-response curve using a wider range of this compound concentrations (e.g., 8-10 concentrations in a semi-log dilution series).
-
For cytotoxicity hits, repeat the MTT and/or LDH assays with a more detailed concentration range to accurately determine the EC₅₀ (half-maximal effective concentration).
-
The experimental setup should be similar to the primary screening assays.
-
Plot the percent inhibition or percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ or EC₅₀ value.
-
Protocol: Functional Assays
For confirmed off-target hits, it is important to assess the functional consequence of the interaction. For example, if this compound binds to a GPCR, a functional assay (e.g., measuring changes in intracellular cAMP or calcium levels) should be performed to determine if it acts as an agonist, antagonist, or inverse agonist.
Tier 3: Mechanistic Studies
If a confirmed and potent off-target interaction with potential clinical relevance is identified, further mechanistic studies may be warranted to understand the molecular basis of the interaction and its potential physiological consequences.
Data Presentation
Quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Broad-Panel Kinase Screening of this compound (10 µM)
| Kinase Target | Percent Inhibition (%) |
| Kinase A | 8 |
| Kinase B | 75 |
| Kinase C | 3 |
| ... | ... |
Table 2: Cytotoxicity of this compound in HepG2 Cells after 48h Treatment
| Assay | EC₅₀ (µM) |
| MTT (Cell Viability) | > 100 |
| LDH (Cytotoxicity) | > 100 |
Table 3: Concentration-Response Analysis of this compound on Off-Target Hit
| Off-Target | Assay Type | IC₅₀ (µM) |
| Kinase B | Radiometric | 2.5 |
Visualization of Pathways and Workflows
Conclusion
A systematic and thorough in vitro investigation of off-target effects is a critical component of the preclinical safety assessment of any drug candidate. The tiered approach and detailed protocols outlined in this application note provide a robust framework for identifying and characterizing the off-target profile of this compound. The early identification of potential safety liabilities allows for informed decision-making, enabling the prioritization of compounds with the most favorable safety profiles and ultimately contributing to the development of safer and more effective medicines.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. landing.reactionbiology.com [landing.reactionbiology.com]
- 7. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Denagliptin Tosylate for Incretin Hormone Regulation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Denagliptin (GSK-823093) is a potent, selective, and orally bioavailable inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 inhibitors, also known as "gliptins," are a class of therapeutic agents used in the management of type 2 diabetes mellitus.[2][3][4] Their mechanism of action involves preventing the degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[5][6][7] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon release.[8][9][10] By inhibiting DPP-4, Denagliptin increases the circulating concentrations of active GLP-1 and GIP, thereby enhancing their glucoregulatory effects.[11] These application notes provide detailed protocols for utilizing Denagliptin Tosylate as a tool to study the regulation and physiological effects of the incretin system.
Mechanism of Action: DPP-4 Inhibition Upon nutrient ingestion, L-cells and K-cells in the intestine release active GLP-1 and GIP, respectively.[12][13] These hormones travel to the pancreas and bind to their specific G-protein coupled receptors on pancreatic β-cells, stimulating insulin secretion in a glucose-dependent manner.[9] GLP-1 also suppresses glucagon secretion from pancreatic α-cells.[14] However, the enzyme DPP-4 rapidly cleaves and inactivates both GLP-1 and GIP.[7][15] Denagliptin selectively binds to and inhibits DPP-4, preventing this inactivation and prolonging the action of endogenous incretin hormones.[11] This leads to a 2-3 fold elevation in post-prandial GLP-1 plasma concentrations, enhancing glycemic control.[16]
Quantitative Data
The efficacy of a DPP-4 inhibitor is determined by its potency (IC50) and its selectivity over other related proteases. The following tables summarize representative data for various DPP-4 inhibitors, which can be used as a benchmark for studies involving Denagliptin.
Table 1: In Vitro Potency of Selected DPP-4 Inhibitors
| Compound | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
|---|---|---|---|
| Denagliptin | Potent & Selective[1] | High | High |
| Sitagliptin | 19 | >2600-fold | >2600-fold |
| Vildagliptin | 62 | >200-fold | >200-fold |
| Saxagliptin | 50 | >400-fold | >80-fold |
| Linagliptin | 1 | >10000-fold | >10000-fold |
| Alogliptin | 24 | >1000-fold | >1000-fold |
Data compiled from literature for comparative purposes.[17]
Table 2: Representative In Vivo Effects of DPP-4 Inhibition (12-week study)
| Parameter | Placebo Group (Change from Baseline) | Vildagliptin Group (Change from Baseline) |
|---|---|---|
| Active GLP-1 (ΔAUC, pmol/l*h) | - | +6.0 |
| Active GIP (ΔAUC, pmol/l*h) | - | +46.8 |
| Postprandial Glucose (ΔAUC, mmol/l*h) | - | -1.0 |
| Postprandial Glucagon (ΔAUC, pmol/l*h) | - | -3.0 |
| β-cell Function (ISR/Glucose Ratio) | No significant change | Significantly Increased |
Data represents adjusted mean changes for vildagliptin relative to placebo in subjects with impaired glucose tolerance.[18]
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the DPP-4 enzyme.
Objective: To quantify the in vitro potency of Denagliptin in inhibiting human recombinant DPP-4 activity.
Principle: The assay measures the cleavage of a non-fluorescent DPP-4 substrate, H-Gly-Pro-AMC, to release the highly fluorescent product, 7-Amino-4-methylcoumarin (AMC).[19] The rate of fluorescence increase is proportional to DPP-4 activity.
Materials:
-
This compound
-
Human Recombinant DPP-4 Enzyme
-
DPP-4 Substrate: H-Gly-Pro-AMC
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Reference Inhibitor (e.g., Sitagliptin)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 30 µl Assay Buffer + 10 µl diluted Denagliptin + 10 µl diluted DPP-4 enzyme.
-
100% Activity Control: 30 µl Assay Buffer + 10 µl vehicle (DMSO in buffer) + 10 µl diluted DPP-4 enzyme.
-
Background Control: 40 µl Assay Buffer + 10 µl vehicle.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.[20]
-
Reaction Initiation: Add 50 µl of the DPP-4 substrate (H-Gly-Pro-AMC, final concentration ~200 µM) to all wells to start the reaction.[20]
-
Kinetic Measurement: Immediately place the plate in the microplate reader. Measure fluorescence intensity (Ex/Em = 360/460 nm) every 2 minutes for 30-60 minutes at 37°C.[19][20]
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence vs. time curve (ΔFLU/min).
-
Subtract the background rate from all other wells.
-
Calculate the percent inhibition for each Denagliptin concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot percent inhibition against the log of Denagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) and Incretin Measurement
This protocol details the in vivo evaluation of this compound's effect on glucose tolerance and active incretin hormone levels in a rodent model (e.g., C57BL/6J mice).
Objective: To assess if Denagliptin improves glucose disposal and increases active GLP-1/GIP levels following an oral glucose challenge.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (2 g/kg body weight)[21]
-
C57BL/6J mice (male, 8-10 weeks old)
-
Blood collection tubes containing EDTA and a DPP-4 inhibitor (e.g., valine-pyrrolidide or a commercial cocktail) to prevent ex vivo degradation of incretins.[22][23]
-
Handheld glucometer and test strips
-
ELISA kits for active GLP-1 and active GIP
-
Centrifuge
Procedure:
-
Acclimatization: Acclimatize animals for at least one week.
-
Fasting: Fast mice for 6 hours prior to the experiment with free access to water.[21]
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle via oral gavage 30-60 minutes before the glucose challenge.[24]
-
Baseline Blood Sample (t= -30 or 0 min): Collect a small blood sample (~20 µl) from the tail vein to measure baseline blood glucose. For incretin measurement, a larger sample (~75 µl) is needed via tail vein or retro-orbital plexus into prepared collection tubes.
-
Glucose Challenge: Administer the glucose solution (2 g/kg) via oral gavage (time t=0).
-
Post-Challenge Blood Sampling:
-
For Glucose: Collect tail vein blood at t = 15, 30, 60, 90, and 120 minutes post-glucose challenge and measure immediately with the glucometer.
-
For Incretins: Collect blood into prepared tubes at t = 0, 5, 10, and 20 minutes.[21][22] Due to the rapid secretion and degradation of incretins, early time points are critical.
-
-
Plasma Preparation: Immediately after collection, place incretin blood samples on ice. Centrifuge at 1,600 x g for 15 minutes at 4°C. Collect the plasma supernatant and store at -80°C until analysis.
-
Hormone Analysis: Measure active GLP-1 and GIP concentrations in the plasma samples using specific and sensitive ELISA kits according to the manufacturer's instructions.[25][26]
-
Data Analysis:
-
Glucose: Plot mean blood glucose concentration vs. time for each group. Calculate the Area Under the Curve (AUC) for glucose excursion.
-
Incretins: Plot mean active GLP-1 and GIP concentrations vs. time. Calculate the AUC for each hormone.
-
Use statistical analysis (e.g., ANOVA or t-test) to compare the Denagliptin-treated group with the vehicle control group.
-
References
- 1. Denagliptin | C20H18F3N3O | CID 9887755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | FDA [fda.gov]
- 5. The physiology of incretin hormones and the basis for DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 8. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]
- 9. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 10. The GIP and GLP-1 function shows promising results in disease treatment | CAS [cas.org]
- 11. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 12. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mercodia.com [mercodia.com]
- 14. The Effects of Dual GLP-1/GIP Receptor Agonism on Glucagon Secretion—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 17. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portal.research.lu.se [portal.research.lu.se]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Measurement of the incretin hormones: glucagon-like peptide-1 and glucose-dependent insulinotropic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. alpco.com [alpco.com]
Application Note and Protocol for Assessing Denagliptin Tosylate Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the stability of Denagliptin Tosylate in solution under various stress conditions. The methodology is designed to establish the degradation profile of the drug substance, which is a critical step in drug development and formulation.
Introduction
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor, investigated for the treatment of type 2 diabetes mellitus.[1] Understanding its stability in solution is paramount for the development of a safe, effective, and stable pharmaceutical formulation. Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways.[1] In solution, Denagliptin has been shown to degrade predominantly through cyclization to form an amidine, which then epimerizes and subsequently hydrolyzes to a diketopiperazine.[1]
This protocol outlines the procedures for subjecting this compound solutions to stress conditions including acid, base, neutral hydrolysis, oxidation, and photolysis. It also details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of this compound and its degradation products.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Purified water (Milli-Q or equivalent)
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, etc.) for the degradation studies.
Forced Degradation Studies
For each condition, a sample of the this compound working solution (100 µg/mL) is subjected to the following stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Acid Hydrolysis: Mix equal volumes of the 200 µg/mL this compound solution (in 50:50 acetonitrile/water) and 0.2 M HCl to achieve a final concentration of 100 µg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the 200 µg/mL this compound solution and 0.2 M NaOH to achieve a final concentration of 100 µg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Neutral Hydrolysis: Use the working solution prepared in purified water. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix equal volumes of the 200 µg/mL this compound solution and 6% hydrogen peroxide to achieve a final concentration of 100 µg/mL in 3% H₂O₂. Store at room temperature for 24 hours.
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Photolytic Degradation: Expose the working solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
Sample Preparation for UPLC Analysis
Prior to injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 10 µg/mL. Filter the samples through a 0.22 µm syringe filter.
Stability-Indicating UPLC Method
The following UPLC method is proposed for the analysis of this compound and its degradation products. This method is based on common practices for the analysis of similar DPP-4 inhibitors and should be validated prior to use.
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Detector | UV at 265 nm |
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Assay of this compound | Number of Degradation Products | % Area of Major Degradation Product |
| Control | 0 | Room Temperature | 100.0 | 0 | N/A |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | 60 | |||
| Water | 24 | 60 | |||
| 3% H₂O₂ | 24 | Room Temperature | |||
| Photolytic (UV/Vis) | As per ICH Q1B | Room Temperature |
Visualizations
Denagliptin Degradation Pathway
Caption: Major degradation pathway of Denagliptin in solution.
Experimental Workflow
Caption: Workflow for the stability assessment of this compound.
References
Troubleshooting & Optimization
Denagliptin Tosylate solubility issues in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Denagliptin Tosylate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is the tosylate salt form of Denagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for the treatment of type 2 diabetes.[1] Its aqueous solubility is a critical factor for in vitro assays, formulation development, and preclinical studies. Challenges in dissolving this compound can lead to inaccurate experimental results and difficulties in developing viable dosage forms.
Q2: What are the key physicochemical properties of Denagliptin that influence its solubility?
Understanding the physicochemical properties of Denagliptin is essential for troubleshooting solubility issues. Key parameters are summarized in the table below. The predicted low water solubility and the presence of a basic functional group (pKa ≈ 7.97) are primary contributors to its pH-dependent solubility.[2]
Table 1: Physicochemical Properties of Denagliptin
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈F₃N₃O | [3][4] |
| Molecular Weight | 373.4 g/mol | [3] |
| Predicted Water Solubility | 0.013 mg/mL | [2] |
| Predicted logP | 2.4 - 2.58 | [2] |
| Strongest Basic pKa | 7.97 | [2] |
| Strongest Acidic pKa | 19.69 | [2] |
Q3: How does pH affect the solubility of this compound?
Due to its basic pKa of approximately 7.97, the solubility of this compound is highly dependent on the pH of the aqueous buffer.[2] At a pH below its pKa, the molecule will be protonated and exist as the more soluble cationic form. As the pH approaches and exceeds the pKa, the un-ionized, less soluble form will predominate, leading to decreased solubility and potential precipitation.
Q4: Is this compound stable in aqueous solutions?
No, Denagliptin is not stable in aqueous solutions and is known to degrade. The primary degradation pathway is through an intramolecular cyclization reaction.[2] This degradation is influenced by the pH of the solution, with the rate of degradation being affected by acidic and basic conditions.[2] Therefore, it is crucial to use freshly prepared solutions and consider the stability of the compound over the duration of an experiment.
Troubleshooting Guide
This guide provides systematic steps to address common solubility issues with this compound in aqueous buffers.
Issue 1: this compound does not dissolve completely in my aqueous buffer.
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Cause 1: Inappropriate pH of the buffer.
-
Solution: Adjust the pH of your buffer to be at least 2 pH units below the pKa of Denagliptin (pKa ≈ 7.97). A buffer with a pH in the range of 4.0 - 6.0 is recommended to ensure the compound is in its more soluble, protonated form.
-
-
Cause 2: Insufficient time or agitation for dissolution.
-
Solution: Ensure adequate mixing and sonication. Vortex the solution for several minutes and/or use a bath sonicator to aid dissolution. Allow sufficient time for the compound to dissolve, but be mindful of potential degradation in solution over extended periods.
-
-
Cause 3: Concentration exceeds the solubility limit at the given pH.
-
Solution: While specific experimental data is limited, the predicted low aqueous solubility suggests that high concentrations may be difficult to achieve. If a higher concentration is required, consider the use of co-solvents.
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Issue 2: The solution is hazy or a precipitate forms over time.
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Cause 1: pH of the final solution is too high.
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Solution: Verify the final pH of your this compound solution. If it is near or above the pKa, the compound may be precipitating. Adjust the pH downwards with a suitable acidic solution.
-
-
Cause 2: Degradation of the compound.
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Solution: Denagliptin can degrade in solution, and the degradation products may have different solubilities.[2] It is highly recommended to use freshly prepared solutions for your experiments. If solutions need to be stored, they should be kept at low temperatures (2-8 °C) and protected from light, though stability under these conditions should be experimentally verified.
-
-
Cause 3: Incompatibility with buffer components.
-
Solution: While less common, some buffer salts could potentially interact with this compound. If you suspect this, try a different buffer system with a similar pH.
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Issue 3: Inconsistent results in biological assays.
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Cause 1: Incomplete dissolution leading to inaccurate concentrations.
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Solution: Visually inspect your stock and working solutions for any undissolved particles before use. It is good practice to filter stock solutions through a 0.22 µm filter to remove any particulate matter.
-
-
Cause 2: Degradation of the compound during the assay.
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Solution: Due to its instability in aqueous solutions, the concentration of active Denagliptin may decrease over the course of a long experiment.[2] Consider the timing of your experiments and, if possible, perform shorter assays or prepare fresh solutions for longer experiments.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Select an appropriate solvent: For initial solubilization, a small amount of an organic co-solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice.
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Weighing: Accurately weigh the required amount of this compound powder.
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Dissolution: Add a minimal amount of the chosen organic co-solvent (e.g., DMSO) to the powder to create a concentrated stock solution. Vortex and sonicate until fully dissolved.
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Dilution: Further dilute the stock solution to the desired concentration using an aqueous buffer with a pH between 4.0 and 6.0. Add the stock solution to the buffer dropwise while vortexing to prevent precipitation.
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Final Check: Visually inspect the final solution for any signs of precipitation. If necessary, filter the solution.
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Storage: Use the solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light. The stability under these conditions should be validated.
Protocol 2: General Method for Assessing Solubility in Different Buffers
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Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
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Add excess compound: Add an excess amount of this compound to a known volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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Separate solid from solution: Centrifuge the samples to pellet the undissolved solid.
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Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of action of Denagliptin as a DPP-4 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Denagliptin Tosylate in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with Denagliptin Tosylate.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What could be the primary reasons?
A1: Poor oral bioavailability of this compound can stem from several factors. Based on available information and general knowledge of similar compounds, the most likely reasons include:
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Poor Aqueous Solubility: As a tosylate salt, Denagliptin's solubility can be pH-dependent and may be low in the gastrointestinal (GI) tract, leading to poor dissolution and absorption.
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Chemical Instability: Denagliptin has been reported to be unstable in solution and in the presence of certain excipients. It can undergo cyclization to form an inactive amidine, which can further hydrolyze to a diketopiperazine. This degradation can occur in the formulation or in the GI tract before the drug can be absorbed.
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Low Intestinal Permeability: The ability of the Denagliptin molecule to pass through the intestinal wall might be limited. This can be assessed using in vitro models like the Caco-2 permeability assay.
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First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, a phenomenon known as first-pass metabolism.
Q2: What is the Biopharmaceutical Classification System (BCS) and why is it relevant for this compound?
A2: The Biopharmaceutical Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability. This classification helps to predict the potential challenges in oral drug delivery.
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Class I: High Solubility, High Permeability
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Class II: Low Solubility, High Permeability
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Class III: High Solubility, Low Permeability
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Class IV: Low Solubility, Low Permeability
While the specific BCS class for this compound is not publicly available, its known instability in aqueous solutions suggests that it may exhibit solubility-related absorption challenges (potentially placing it in BCS Class II or IV). Understanding the BCS class of a drug is crucial for selecting an appropriate formulation strategy to enhance its bioavailability.
Q3: How can we investigate the cause of poor bioavailability for this compound in our laboratory?
A3: A systematic approach is recommended:
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Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract. Also, assess its stability in these media.
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In Vitro Permeability Assay: Perform a Caco-2 permeability assay to evaluate the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
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In Vitro Metabolism Studies: Use liver microsomes to investigate the extent of first-pass metabolism.
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Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify the degradation products and pathways, which can inform formulation and storage conditions.
Troubleshooting Guides
Issue 1: Low Drug Exposure Due to Poor Solubility
If you suspect poor aqueous solubility is the primary reason for low bioavailability, consider the following formulation strategies:
| Strategy | Description | Key Experimental Considerations |
| Solid Dispersion | The drug is dispersed in a solid matrix, often a polymer, to enhance the dissolution rate. | Select a suitable carrier (e.g., PVP, HPMC, Soluplus®). Prepare using methods like solvent evaporation or hot-melt extrusion. Characterize for amorphization (using DSC and PXRD) and perform dissolution studies. |
| Nanoparticles | Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. | Prepare nanoparticles using techniques like milling, high-pressure homogenization, or precipitation. Characterize particle size, zeta potential, and dissolution rate. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media. | Screen for suitable oils, surfactants, and co-surfactants in which the drug is soluble. Construct a ternary phase diagram to identify the self-emulsification region. Characterize droplet size and in vitro drug release. |
Issue 2: Drug Instability in Formulation or GI Tract
Given the known chemical instability of Denagliptin, the following approaches can be taken to minimize degradation:
| Strategy | Description | Key Experimental Considerations |
| Solid-State Formulation | Formulating the drug in a solid dosage form can reduce its mobility and degradation rate. | Conduct excipient compatibility studies to identify non-reactive excipients. Control moisture content in the final formulation. |
| pH Modification | Use of buffering agents in the formulation to maintain a pH at which the drug is most stable. | Determine the pH-stability profile of this compound. Select appropriate buffering agents that are compatible with the drug. |
| Enteric Coating | A polymer coating that is stable at the acidic pH of the stomach but dissolves in the more neutral pH of the small intestine. | This can protect the drug from degradation in the stomach. Select an appropriate enteric polymer (e.g., Eudragit® grades) based on the desired release profile. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
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Materials: this compound, a suitable polymer carrier (e.g., polyvinylpyrrolidone K30 - PVP K30), and a volatile solvent (e.g., methanol).
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Procedure:
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Dissolve this compound and PVP K30 in methanol in a 1:4 drug-to-polymer ratio.
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Stir the solution until a clear solution is obtained.
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Evaporate the solvent using a rotary evaporator at 40°C.
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Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
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Grind the dried solid dispersion into a fine powder and store it in a desiccator.
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-
Characterization:
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Dissolution Study: Compare the dissolution rate of the solid dispersion to that of the pure drug in a relevant dissolution medium (e.g., pH 6.8 phosphate buffer).
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Differential Scanning Calorimetry (DSC): To confirm the amorphization of the drug.
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Powder X-ray Diffraction (PXRD): To assess the crystalline nature of the drug in the dispersion.
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Protocol 2: Caco-2 Permeability Assay
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Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
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Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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Permeability Measurement (Apical to Basolateral):
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Wash the Caco-2 monolayers with transport buffer.
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Add the transport buffer containing this compound to the apical (AP) side of the monolayer.
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Add fresh transport buffer to the basolateral (BL) side.
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Incubate at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh transport buffer.
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Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
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Efflux Ratio (Bidirectional Permeability):
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Perform the permeability measurement from the basolateral to the apical direction (BL to AP) as well.
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Calculate the apparent permeability coefficient (Papp) for both directions.
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The efflux ratio is calculated as Papp (BL to AP) / Papp (AP to BL). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
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Visualizations
Caption: Troubleshooting workflow for poor bioavailability.
Caption: Factors affecting oral bioavailability.
Technical Support Center: Denagliptin Tosylate Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and byproducts of Denagliptin Tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The predominant degradation pathway for this compound in solution involves an intramolecular cyclization. The terminal amino group attacks the nitrile carbon, leading to the formation of a cyclic amidine. This amidine can then undergo further degradation.[1]
Q2: What are the major degradation byproducts of this compound identified during forced degradation studies?
A2: Forced degradation studies have identified three key byproducts. The initial and primary degradant is the (3S,7S,8aS) amidine, formed through cyclization. This byproduct can then epimerize to the (3S,7S,8aR) amidine. Subsequently, the (3S,7S,8aR) amidine can hydrolyze to form the corresponding diketopiperazine.[1]
Q3: Under what conditions is this compound most susceptible to degradation?
A3: this compound is relatively stable in the solid state. However, it shows significant degradation in solution, particularly when exposed to acidic, basic, or aqueous environments.[1] It is also prone to degradation when blended with various excipients, especially under conditions of heat and humidity.[1]
Q4: Is this compound sensitive to light?
A4: While this compound is stable in the solid-state under photolytic stress, solution-state photostability should be carefully evaluated as part of forced degradation studies.[1] Standard protocols for photolytic degradation involve exposure to sunlight or a calibrated light source.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram during stability testing. | - Contamination of glassware or solvents. - Formation of secondary or unknown degradation products. - Interaction with excipients in the formulation. | - Ensure all glassware is scrupulously clean and use high-purity (HPLC-grade) solvents. - Perform peak purity analysis and consider LC-MS/MS for structural elucidation of unknown peaks. - Conduct compatibility studies with individual excipients to identify potential interactions. |
| Poor resolution between Denagliptin and its degradation products. | - Inappropriate HPLC column or mobile phase composition. - Suboptimal gradient elution program. | - Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). - Optimize the mobile phase pH and the ratio of organic modifier to aqueous phase. - Adjust the gradient slope and time to improve the separation of critical peak pairs. |
| Inconsistent degradation rates across experiments. | - Poor control of experimental conditions (temperature, pH). - Inconsistent preparation of stress solutions (e.g., acid/base concentration). - Variability in light intensity for photostability studies. | - Use calibrated ovens, water baths, and pH meters. - Prepare fresh stress solutions for each experiment and verify their concentration. - Utilize a photostability chamber with a calibrated and controlled light source. |
| Mass imbalance observed (sum of drug and degradants is less than 100%). | - Formation of non-UV active or volatile degradation products. - Adsorption of the drug or degradants onto container surfaces. | - Employ a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with the UV detector. - Use silanized glassware to minimize adsorption. |
Degradation Pathway and Experimental Workflow
The following diagrams illustrate the degradation pathway of this compound and a general workflow for conducting forced degradation studies.
Caption: Primary degradation pathway of this compound.
Caption: General workflow for forced degradation studies.
Quantitative Data Summary
The following table summarizes typical degradation observed for this compound under various stress conditions. Note that these are representative values and actual degradation will depend on the specific experimental parameters.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of Denagliptin | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | ~15% | (3S,7S,8aS) Amidine, (3S,7S,8aR) Amidine |
| 0.1 M NaOH | 8 | 40 | ~25% | (3S,7S,8aS) Amidine, Diketopiperazine |
| 3% H₂O₂ | 24 | 25 | ~5% | Oxidative adducts (minor) |
| Heat (Solid State) | 72 | 80 | <1% | Not significant |
| Light (Solution) | 48 | 25 | ~8% | (3S,7S,8aS) Amidine |
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Conditions
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Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).
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Stress Application:
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To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the drug.
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Incubate the solution in a water bath at 60°C.
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Time-Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).
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Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
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Sample Preparation for HPLC: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
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HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Photostability Testing
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Sample Preparation: Prepare a solution of this compound at a concentration of 0.5 mg/mL in a suitable solvent and place it in a quartz cuvette.
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Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light.
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Light Exposure: Place both the test and control samples in a photostability chamber. Expose the samples to a light source that conforms to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
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Sampling: Withdraw samples at appropriate time points.
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HPLC Analysis: Analyze the exposed and control samples by HPLC to determine the extent of photodegradation.
References
Technical Support Center: Minimizing Impurities in Denagliptin Tosylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Denagliptin Tosylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: I am observing significant degradation of Denagliptin in my reaction mixture, particularly in solution. What are the likely degradation products and how can I minimize their formation?
Answer:
The primary degradation pathway for Denagliptin in solution involves intramolecular cyclization, followed by epimerization and hydrolysis.[1] This leads to the formation of two main impurities: a cyclic amidine and a diketopiperazine.
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Degradation Pathway:
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Denagliptin undergoes intramolecular cyclization to form the (3S,7S,8aS) amidine impurity.
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This amidine can then epimerize to the more stable (3S,7S,8aR) amidine.
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Subsequently, the (3S,7S,8aR) amidine can hydrolyze to form the corresponding diketopiperazine impurity.[1]
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Troubleshooting Steps:
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pH Control: The rate of cyclization is highly dependent on the pH of the solution. Avoid strongly acidic or basic conditions during workup and purification steps. The reaction is catalyzed by both acid and base.
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Temperature Management: Elevated temperatures accelerate the degradation process. Maintain the lowest practical temperature during all solution-phase manipulations, including reaction, extraction, and purification.
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Minimize Time in Solution: Denagliptin is more stable in the solid state.[1] Therefore, minimize the time the compound spends in solution. Proceed with downstream processing promptly after a reaction is complete.
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Solvent Selection: While specific solvent effects on degradation kinetics are not extensively reported, using anhydrous solvents where appropriate can help to minimize hydrolysis of the intermediate amidine to the diketopiperazine.
Question 2: My final isolated this compound product contains unknown impurities that were not present immediately after the final reaction step. What could be the source of these impurities?
Answer:
Impurities can form during the final isolation and drying stages, particularly if there is an excess of p-toluenesulfonic acid (p-TSA) present in the filter cake during drying.[2] In the final step of the synthesis, which is often the Boc deprotection of the precursor with p-TSA in isopropanol (IPA), residual acid can catalyze the formation of impurities at elevated drying temperatures.[2]
Reported Impurities Formed During Drying:
| Impurity | Approximate Level Observed |
| Impurity 12A | ~1% |
| Impurity 12B | ~1% |
| Impurity 12C | ~0.3% |
| (Data sourced from a study on improvements in Denagliptin synthesis)[2] |
Troubleshooting Steps:
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Thorough Washing of the Filter Cake: To prevent the formation of these drying-related impurities, it is crucial to wash the filter cake thoroughly with an appropriate solvent, such as isopropanol (IPA), to remove any excess p-toluenesulfonic acid before drying.[2] A wash with at least two volumes of IPA has been shown to be effective.[2]
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Controlled Drying Conditions: Dry the final product under vacuum at a controlled, moderate temperature (e.g., 55 °C) to minimize the potential for thermal degradation.[2]
Question 3: I am concerned about process-related impurities from starting materials and intermediates. What are some potential impurities to be aware of?
Answer:
Process-related impurities can arise from the starting materials, intermediates, or by-products of the synthetic route. A comprehensive control strategy for these impurities is essential for the quality of the final active pharmaceutical ingredient (API).[3][4][5]
Potential Process-Related Impurities:
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Impurities from Starting Materials: The purity of the starting materials, such as (2S, 4S)-4-fluoro-2-pyrrolidinecarbonitrile and the protected 3,3-bis(4-fluorophenyl)propanoic acid derivative, is critical. Impurities in these starting materials can be carried through the synthesis to the final product. It is essential to have robust specifications for all starting materials.[3]
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By-products of Coupling Reactions: The peptide coupling step to form the amide bond can generate by-products. For example, if a coupling reagent like n-propanephosphonic acid cyclic anhydride (T3P) is used, incomplete reaction or side reactions could lead to impurities.[6]
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Homocoupled Impurities: In synthetic steps involving cross-coupling reactions, such as a Suzuki-Miyaura coupling that might be used in the synthesis of precursors, homocoupling of the reactants can lead to dimeric impurities.[6]
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Residual Solvents and Reagents: Residual solvents, reagents, and catalysts used throughout the synthesis can be present in the final product and are considered impurities.[7]
Troubleshooting and Control Strategies:
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Starting Material Qualification: Implement rigorous testing and qualification of all starting materials to ensure they meet predefined purity specifications.
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In-Process Controls: Monitor the progress of each reaction step using an appropriate analytical technique, such as HPLC, to ensure complete conversion and to identify the formation of any significant by-products.
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Purification of Intermediates: Purify key intermediates to remove impurities before they are carried into subsequent steps.
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Final Product Purification: Employ a robust final purification step, such as recrystallization, to effectively remove process-related impurities and degradation products.
Frequently Asked Questions (FAQs)
What is the main degradation pathway for Denagliptin?
The primary degradation pathway for Denagliptin, particularly in solution, is intramolecular cyclization to form an amidine impurity, which can then epimerize and subsequently hydrolyze to a diketopiperazine impurity.[1]
What are some common analytical techniques used for impurity profiling of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the separation and quantification of impurities in this compound.[8][9] Chiral HPLC methods are used to determine the enantiomeric purity.[10][11] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is used for the identification and structural elucidation of unknown impurities.[7]
How can I control the enantiomeric purity of Denagliptin?
Control of enantiomeric purity starts with the use of enantiomerically pure starting materials. Chiral HPLC methods should be used to monitor the stereochemical integrity of the molecule throughout the synthesis and in the final product.[10][11] The use of a chiral stationary phase (CSP) is a common approach for the direct separation of enantiomers.[10]
Is dimer formation a known issue in Denagliptin synthesis?
While specific reports on dimer formation in Denagliptin synthesis are not prevalent in the reviewed literature, dimer impurities have been reported for other related compounds, such as vildagliptin.[12] The potential for dimer formation should be considered, especially in steps involving coupling reactions or under certain stress conditions.
Experimental Protocols
1. Representative HPLC Method for Impurity Profiling of this compound
This protocol is a general representation and may require optimization for specific laboratory conditions and equipment.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size
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Mobile Phase A: 0.1% Trifluoroacetic acid in water
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Mobile Phase B: Acetonitrile
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Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
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25-30 min: Gradient to 10% A, 90% B
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30-35 min: Hold at 10% A, 90% B
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35-40 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
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Detection Wavelength: 225 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5 mg/mL.
2. Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to identify potential degradation products.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to a temperature of 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (e.g., in water:acetonitrile) to UV light (254 nm) for 48 hours.
-
Analysis: Analyze the stressed samples using the HPLC method described above to identify and quantify the degradation products.
Visualizations
Caption: A simplified workflow for the synthesis of this compound highlighting key stages where impurities can be introduced.
Caption: The primary degradation pathway of Denagliptin in solution.
Caption: A troubleshooting decision tree for identifying the source of impurities in this compound synthesis.
References
- 1. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. ipqpubs.com [ipqpubs.com]
- 4. google.com [google.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. asianjpr.com [asianjpr.com]
- 8. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 9. researchgate.net [researchgate.net]
- 10. iajpr.com [iajpr.com]
- 11. jocpr.com [jocpr.com]
- 12. CN107382809A - A kind of preparation method of vildagliptin dimer impurity - Google Patents [patents.google.com]
Technical Support Center: Optimizing Denagliptin Tosylate for Cell Culture Experiments
Welcome to the technical support center for Denagliptin Tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, it is recommended to start with a broad range of concentrations to determine the optimal working concentration. A sensible starting point, based on data from other DPP-4 inhibitors like Sitagliptin, would be in the low micromolar range. We suggest performing a dose-response experiment starting from 0.1 µM to 100 µM.[1][2]
Q2: How can I determine the optimal concentration of this compound for my specific experiment?
A2: The optimal concentration is dependent on your cell type and the specific biological question you are investigating. A standard approach is to perform a concentration-response curve experiment. This involves treating your cells with a range of this compound concentrations and then measuring the desired effect (e.g., inhibition of DPP-4 activity, downstream signaling events, or a specific phenotypic change). The lowest concentration that produces the maximal desired effect with minimal cytotoxicity should be chosen for subsequent experiments.
Q3: What is the IC50 of this compound?
Q4: How should I prepare a stock solution of this compound?
A4: The solubility of your specific lot of this compound should be found on the product data sheet.[3] Generally, a high-concentration stock solution (e.g., 10 mM) can be prepared in a suitable solvent like DMSO.[3] Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. The primary signaling pathway affected is the incretin pathway. By inhibiting DPP-4, Denagliptin prevents the degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This leads to increased levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion.
References
Troubleshooting inconsistent results in Denagliptin Tosylate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Denagliptin Tosylate assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent retention times for Denagliptin in our reversed-phase HPLC-UV assay. What are the potential causes and solutions?
A1: Inconsistent retention times in HPLC are a common issue that can arise from several factors related to the mobile phase, column, or HPLC system itself.
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Inconsistent Composition: Ensure the mobile phase is prepared accurately and consistently in every batch. If using a gradient, ensure the online mixer is functioning correctly. Manually pre-mixing the mobile phase can sometimes improve consistency.
-
pH Fluctuation: The pH of the mobile phase, especially the aqueous component, is critical. A small deviation in pH can significantly impact the retention time of ionizable compounds like Denagliptin. Always verify the pH after preparation.
-
Degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump, causing flow rate fluctuations and, consequently, retention time shifts. Ensure the mobile phase is thoroughly degassed before and during the run.
-
-
HPLC Column:
-
Column Equilibration: Insufficient column equilibration between runs or after a change in mobile phase composition is a frequent cause of retention time drift. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
-
Column Contamination/Aging: Over time, columns can become contaminated with sample matrix components or the stationary phase can degrade, leading to changes in retention. A proper column wash after each sequence and periodic cleaning with stronger solvents can help. If the problem persists, the column may need to be replaced.
-
-
HPLC System:
-
Pump Issues: Leaks in the pump seals or check valves can cause an inconsistent flow rate. A systematic check of the pump components for any signs of leakage or wear is advisable.
-
Injector Problems: A partially blocked injector needle or a faulty injector seal can lead to variable injection volumes and retention times. Regular maintenance of the autosampler is crucial.
-
Q2: Our Denagliptin peak is showing significant tailing in the chromatogram. How can we improve the peak shape?
A2: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Potential Solutions:
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of Denagliptin and any free silanol groups on the silica-based column. Adjusting the pH of the mobile phase away from the pKa of Denagliptin or adding a competing base (e.g., triethylamine) in low concentrations can help minimize secondary interactions.
-
Column Choice: Using a column with end-capping can reduce the interaction with residual silanol groups. If using an older column, consider switching to a newer generation column with better stationary phase bonding and end-capping.
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting the sample to see if the peak shape improves.
-
Column Contamination: Contaminants from previous injections can interact with the analyte, causing tailing. A thorough column wash is recommended.
Q3: We are experiencing low recovery of Denagliptin from plasma samples during our LC-MS/MS bioanalysis. What could be the reason?
A3: Low recovery in bioanalytical methods is often related to the sample preparation and extraction process.
Troubleshooting Sample Preparation:
-
Protein Precipitation (PPT):
-
Choice of Solvent: The type and volume of the organic solvent used for protein precipitation are critical. Acetonitrile is a common choice, but methanol or a mixture of solvents might provide better recovery for Denagliptin. Experiment with different solvent-to-plasma ratios (e.g., 2:1, 3:1).
-
Vortexing and Centrifugation: Ensure thorough vortexing to achieve complete protein precipitation and adequate centrifugation speed and time to obtain a clear supernatant.
-
-
Liquid-Liquid Extraction (LLE):
-
Solvent Selection: The choice of extraction solvent and its pH are crucial for efficient partitioning of Denagliptin. A systematic evaluation of different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) at various pH values is recommended.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to low recovery. Adjusting the pH, salt concentration, or using gentle mixing can help prevent emulsion formation.
-
-
Solid-Phase Extraction (SPE):
-
Sorbent Selection: The choice of the SPE sorbent (e.g., C18, mixed-mode) should be optimized for Denagliptin.
-
Method Optimization: Each step of the SPE process (conditioning, loading, washing, and elution) needs to be carefully optimized. The pH of the loading and wash solutions, as well as the composition and volume of the elution solvent, can significantly impact recovery.
-
Q4: We are observing a significant matrix effect (ion suppression) in our LC-MS/MS assay for Denagliptin in plasma. How can we mitigate this?
A4: The matrix effect, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, is a common challenge in LC-MS/MS bioanalysis.[1][2]
Strategies to Minimize Matrix Effects:
-
Improved Sample Cleanup: More effective sample preparation techniques like SPE or LLE are generally better at removing interfering matrix components than simple protein precipitation.[2]
-
Chromatographic Separation: Optimizing the HPLC method to chromatographically separate Denagliptin from the co-eluting matrix components is a key strategy. This may involve using a different column, a modified mobile phase, or a different gradient profile.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate quantification.[2]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[2]
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Change in Ionization Source: If using electrospray ionization (ESI), switching to atmospheric pressure chemical ionization (APCI) might reduce the susceptibility to matrix effects, although this is analyte-dependent.[2]
Experimental Protocols
Representative RP-HPLC-UV Method for this compound in Bulk Drug
This protocol is a representative method based on common practices for the analysis of similar dipeptidyl peptidase-IV (DPP-4) inhibitors.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.5) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 268 nm |
| Column Temperature | Ambient |
| Diluent | Mobile Phase |
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
Sample Solution Preparation: Accurately weigh and dissolve the this compound bulk drug in the diluent to obtain a concentration similar to the standard solution.
Representative LC-MS/MS Method for Denagliptin in Human Plasma
This protocol is a representative bioanalytical method.
| Parameter | Specification |
| Column | C18 (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Denagliptin: m/z [M+H]⁺ → Product IonInternal Standard (e.g., Denagliptin-d4): m/z [M+H]⁺ → Product Ion |
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC and LC-MS/MS assays of DPP-4 inhibitors, based on published data for related compounds. These values can serve as a benchmark for method development and validation of this compound assays.
Table 1: Typical HPLC-UV Assay Validation Parameters
| Parameter | Typical Acceptance Criteria/Value |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Analyte-dependent (typically in the ng/mL range) |
| Limit of Quantitation (LOQ) | Analyte-dependent (typically in the ng/mL range) |
| Robustness | % RSD ≤ 2.0% for small variations in method parameters |
Table 2: Typical LC-MS/MS Bioanalytical Assay Validation Parameters
| Parameter | Typical Acceptance Criteria/Value |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (typically < 15% CV) |
| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal concentration |
Visualizations
Denagliptin Mechanism of Action: DPP-4 Inhibition
Denagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Denagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.
Caption: Mechanism of action of this compound.
General Troubleshooting Workflow for Inconsistent HPLC Results
This workflow provides a logical sequence of steps to diagnose and resolve common issues leading to inconsistent results in HPLC assays.
Caption: Troubleshooting workflow for HPLC assays.
References
Technical Support Center: Denagliptin Tosylate Preclinical Toxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential toxicity of Denagliptin Tosylate in preclinical studies.
Section 1: General Cytotoxicity & Assay Troubleshooting
This section addresses common issues encountered during in vitro cytotoxicity assays.
FAQs
Q1: My cell viability results (e.g., using MTT or MTS assays) show high variability between replicate wells. What are the potential causes?
High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension flask between pipetting to prevent settling.
-
Pipetting Errors: Inconsistent volumes of cells, media, or compound can introduce significant error. Use calibrated multichannel pipettes for better consistency.[1] Avoid forceful pipetting which can cause cell stress or detachment.[2]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and temperature. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment.
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Compound Precipitation: this compound, like any compound, may have limited solubility. Visually inspect wells for any precipitate after compound addition. If precipitation is observed, consider adjusting the solvent or the highest concentration tested.
-
Inconsistent Incubation Times: Ensure the incubation time with the viability reagent (e.g., MTT, WST-8) is consistent across all plates.[1]
Q2: I'm observing cytotoxicity at lower-than-expected concentrations. Could this be an artifact of the assay itself?
Yes, some assay chemistries can be toxic to cells, especially with prolonged incubation.[3]
-
Reagent Toxicity: Tetrazolium dyes (like MTT, MTS) and resazurin-based reagents can interfere with cellular metabolism and be cytotoxic over long exposure times.[3] It is crucial to determine the optimal incubation time that provides a robust signal without causing artificial toxicity.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level for your specific cell line.
Q3: The absorbance reading in my negative control (cells + vehicle) is very high, exceeding the linear range of the plate reader. What should I do?
A high signal in control wells is typically due to an excessive number of cells or an overly long incubation period with the detection reagent.[4]
-
Optimize Cell Number: Perform a cell titration experiment to find the optimal cell seeding density that results in a signal within the linear range of your instrument at the end of the experiment.
-
Optimize Incubation Time: Reduce the incubation time with the assay reagent. Real-time assays can help identify the ideal time point for analysis without reaching signal saturation.[3]
Section 2: Investigating Specific Toxicities
Given that Denagliptin is a DPP-4 inhibitor, specific areas of toxicological concern include genotoxicity and cardiotoxicity.
Genotoxicity Assessment
Q4: How do I assess the potential of this compound to cause gene mutations?
The most common and widely accepted initial screen for mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.[5][6][7] This test uses several strains of bacteria (e.g., Salmonella typhimurium) that are unable to synthesize histidine.[6] A positive test occurs if the chemical causes mutations that allow the bacteria to revert to a state where they can produce their own histidine and grow on a histidine-free medium.[6]
Q5: What is the next step if I need to assess the potential for chromosomal damage?
To evaluate the potential for a compound to induce chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity), the in vitro micronucleus assay is recommended.[8][9][10] This assay detects the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of treated cells, which are indicators of genetic damage.[10]
Cardiotoxicity Assessment
Q6: Some drugs in the gliptin class have been associated with cardiovascular effects. How can I screen Denagliptin for potential cardiotoxicity?
A critical early screen for cardiotoxicity is the hERG assay.[11] The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[11][12] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsade de Pointes.[12] Automated patch-clamp systems are commonly used to measure the effect of compounds on hERG channel currents in stably transfected cell lines (e.g., HEK293 or CHO cells).[11][12][13]
Section 3: Data Presentation & Interpretation
Illustrative Preclinical Toxicity Data for this compound
The following data is for illustrative purposes only and is intended to demonstrate how to structure and interpret results from key preclinical toxicity assays.
| Assay Type | Assay Name | Cell Line / System | Endpoint | Result | Interpretation |
| Cytotoxicity | MTS Assay | HepG2 (Human Liver) | CC50 | > 100 µM | Low cytotoxicity in liver cells |
| LDH Release Assay | HEK293 (Human Kidney) | CC50 | 85 µM | Moderate cytotoxicity at high concentrations | |
| Cardiotoxicity | hERG Patch Clamp | CHO-hERG | IC50 | 45 µM | Potential for hERG inhibition at high concentrations |
| Genotoxicity | Ames Test | S. typhimurium | Fold increase over background | Negative | Not mutagenic in the tested bacterial strains |
| Micronucleus Assay | CHO-K1 | % Micronucleated Cells | Negative | No evidence of chromosomal damage |
Glossary of Terms:
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that causes the death of 50% of cells in a given time period.
-
IC50 (50% Inhibitory Concentration): The concentration of a compound that inhibits a specific biological or biochemical function (like hERG channel activity) by 50%.
Section 4: Experimental Protocols
Protocol 1: Ames Test (Plate Incorporation Method)
Objective: To evaluate the mutagenic potential of this compound.[7]
Methodology:
-
Strain Preparation: Grow cultures of appropriate Salmonella typhimurium histidine-requiring (his-) strains (e.g., TA98, TA100) overnight.[14]
-
Metabolic Activation (Optional but Recommended): Prepare an S9 mix from rat liver homogenate to simulate mammalian metabolism.[5] Run parallel experiments with and without the S9 mix.
-
Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of this compound at various concentrations (or positive/negative controls), and 0.5 mL of phosphate buffer (or S9 mix).[5]
-
Plating: Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine to the tube. Vortex briefly and pour the mixture onto a minimal glucose agar plate.[14] The trace histidine allows for a few cell divisions, which is necessary for mutations to occur.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[14]
-
Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies on the test plates compared to the negative control plates indicates a mutagenic effect.
Protocol 2: In Vitro Micronucleus Assay
Objective: To detect the clastogenic and aneugenic potential of this compound.[9]
Methodology:
-
Cell Culture: Plate a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) and allow cells to attach and enter exponential growth.
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Compound Exposure: Treat the cells with various concentrations of this compound, along with positive and negative controls, for a period covering approximately 1.5-2 normal cell cycles.
-
Cytokinesis Block: Add Cytochalasin B to the culture medium.[8] This inhibits cytokinesis (the final step of cell division), resulting in the accumulation of binucleated cells that have completed mitosis.[15]
-
Cell Harvest: Harvest the cells by trypsinization and centrifugation.[9]
-
Fixation & Staining: Treat cells with a hypotonic solution, followed by fixation.[15] Drop the fixed cells onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
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Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[8] A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Protocol 3: Automated hERG Patch-Clamp Assay
Objective: To assess the inhibitory effect of this compound on the hERG potassium channel.
Methodology:
-
Cell Preparation: Use a cell line (e.g., CHO or HEK293) stably expressing the hERG channel. Culture and prepare a single-cell suspension for the automated patch-clamp system (e.g., QPatch, SyncroPatch).[11][13]
-
System Setup: Prime the automated system with appropriate intracellular and extracellular recording solutions that mimic physiological conditions.[11]
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Recording: The system will automatically establish a high-resistance seal ("gigaseal") on individual cells and achieve a whole-cell recording configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current, which is the primary indicator of channel activity.[16]
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Compound Application: After establishing a stable baseline current, apply a vehicle control followed by sequentially increasing concentrations of this compound.[12]
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Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value.[16]
References
- 1. reddit.com [reddit.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. youtube.com [youtube.com]
- 4. dojindo.com [dojindo.com]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. Micronucleus Assay [bio-protocol.org]
- 16. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Denagliptin Tosylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Denagliptin Tosylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the T3P-Mediated Peptide Coupling and Dehydration Step
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Question: We are experiencing lower than expected yields (below 80%) during the one-pot peptide coupling and dehydration of (2S)-2-[(tert-Butoxycarbonyl)amino]-3,3-bis(4-fluorophenyl)propanoic acid and (2S,4S)-4-fluoropyrrolidine-2-carboxamide using n-propanephosphonic acid cyclic anhydride (T3P). What are the potential causes and solutions?
-
Answer: Low yields in this key step can arise from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
T3P® Solution: Ensure the T3P® solution (typically 50% in a suitable solvent like ethyl acetate or DMF) is fresh and has not been exposed to moisture, which can cause hydrolysis and reduce its activity.
-
Base: The choice and amount of base are critical. Diisopropylethylamine (DIPEA) is commonly used. Ensure it is anhydrous and used in the correct stoichiometric amount to neutralize the carboxylic acid and any acidic byproducts without causing side reactions. It has been noted that the tertiary amine should be added before the T3P to avoid potential side reactions.[1]
-
Starting Materials: Verify the purity of both the Boc-protected amino acid and the pyrrolidine carboxamide. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: This reaction is typically performed at a controlled temperature, often starting at a lower temperature (e.g., 0-5°C) during reagent addition and then gradually warming to room temperature. Excursions to higher temperatures can lead to side reactions and epimerization.
-
Solvent: The choice of solvent is important. While DMF is effective, aged DMF can contain dimethylamine and formic acid impurities. Dimethylamine can compete with the desired amine, leading to the formation of undesired amide byproducts. Consider using a freshly opened bottle of DMF or an alternative solvent like ethyl acetate.
-
Reaction Time: Monitor the reaction progress by a suitable analytical method like HPLC. Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times might promote the formation of degradation products.
-
-
Work-up and Isolation:
-
The byproducts of T3P are water-soluble, which generally allows for a straightforward aqueous work-up. Ensure efficient phase separation to remove these byproducts. Incomplete removal can complicate the isolation of the desired product.
-
-
Issue 2: Formation of Impurities During Final Boc Deprotection and Salt Formation
-
Question: During the final step of Boc deprotection with p-toluenesulfonic acid (p-TSA) and subsequent crystallization of this compound from isopropanol, we are observing unknown impurities in our final product, particularly after drying. How can we identify and mitigate these impurities?
-
Answer: The formation of impurities in the final step is a known issue and is often related to the presence of excess p-TSA and the drying conditions.
-
Identification of Impurities:
-
Mitigation Strategies:
-
Control of p-TSA Stoichiometry: Use the minimum effective amount of p-TSA for complete Boc deprotection. The reaction is typically carried out at elevated temperatures (e.g., 70°C) for several hours (e.g., 6 hours).[2]
-
Washing of the Filter Cake: This is a critical step to remove excess p-TSA. Washing the filter cake thoroughly with a suitable solvent, such as isopropanol (e.g., 2 volumes), before drying is effective in preventing the formation of these impurities.[2]
-
Drying Conditions: The solids are typically dried under vacuum at a controlled temperature (e.g., 55°C).[2] Avoid excessively high temperatures or prolonged drying times, as these conditions can promote the formation of the aforementioned impurities in the presence of residual acid.
-
-
Issue 3: Potential for Genotoxic Impurity Formation
-
Question: We have concerns about the potential formation of genotoxic impurities, specifically p-toluenesulfonic acid esters, during the final salt formation step in an alcoholic solvent. What is the risk and how can it be controlled?
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Answer: The formation of potentially genotoxic p-toluenesulfonic acid esters is a valid concern when using sulfonic acids in alcoholic solvents at elevated temperatures.
-
Risk Assessment:
-
The reaction between p-toluenesulfonic acid and an alcohol (like ethanol or isopropanol) can form the corresponding alkyl p-toluenesulfonate. These are known to be potentially genotoxic. A detailed study of the mechanism, kinetics, and processing parameters of sulfonate ester formation is crucial for risk assessment.[1]
-
-
Control Strategies:
-
Temperature Control: The rate of formation of these esters is highly temperature-dependent. Use the lowest effective temperature for the salt formation and crystallization steps.
-
Solvent Selection: While alcoholic solvents are often used for crystallization, a thorough evaluation of alternative, non-reactive solvents could be considered if this impurity is found to be a significant issue.
-
Analytical Monitoring: Develop and validate a sensitive analytical method (e.g., GC-MS or LC-MS) to detect and quantify trace levels of any potential genotoxic esters in the final active pharmaceutical ingredient (API). This is a regulatory expectation for such impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of n-propanephosphonic acid cyclic anhydride (T3P) in the synthesis of Denagliptin?
-
A1: T3P® is a highly effective coupling and dehydrating agent. In the synthesis of Denagliptin, it facilitates the one-pot reaction of a carboxylic acid with a primary amide to form a nitrile. This is a key step that combines peptide coupling and dehydration, improving the efficiency of the synthesis. T3P® is known for minimizing epimerization, a common side reaction in peptide couplings, and its byproducts are water-soluble, which simplifies the purification process.
-
-
Q2: What are the typical yields for the large-scale synthesis of this compound?
-
Q3: What analytical techniques are recommended for monitoring the synthesis and impurity profiling?
-
A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for monitoring reaction progress, assessing product purity, and quantifying impurities. For the identification of unknown impurities and the detection of potential genotoxic impurities at trace levels, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.
-
Data Presentation
Table 1: Summary of Reported Yields for Key Steps in this compound Synthesis
| Step | Reagents | Solvent(s) | Yield | Reference |
| Dehydration of (4S)-1-(tert-butoxycarbonyl)-4-fluoro-L-prolinamide intermediate | Trifluoroacetic anhydride | Isopropyl acetate | 68-71% | [2] |
| Boc Deprotection and Tosylate Salt Formation | p-toluenesulfonic acid monohydrate | Isopropanol | 89% | [2] |
| Recrystallization of this compound | - | Isopropanol / Water | 92% | [2] |
Experimental Protocols
1. Boc Deprotection and Tosylate Salt Formation
-
A mixture of the Boc-protected intermediate (110 kg, 232 mmol) in isopropanol (550 L, 5 volumes) is heated to 70°C.
-
A solution of p-toluenesulfonic acid monohydrate (88.4 kg, 464 mol) in isopropanol (550 L, 5 volumes) is added over one hour while maintaining the temperature at 70°C.
-
After the addition is complete, the reaction mixture is stirred at 70°C for 6 hours.
-
The batch is then cooled to 20°C and held for 30 minutes.
-
The resulting solids are collected by filtration.
-
The filter cake is washed with isopropanol (2 x 220 L, 2 x 2 volumes).
-
The solids are dried at 55°C to yield this compound as a white solid (118 kg, 89% yield).[2]
2. Recrystallization of this compound
-
A mixture of this compound (100 kg, 183 mol), isopropanol (500 L, 5 volumes), and water (500 L, 5 volumes) is heated until all solids dissolve (approximately 72°C).
-
The hot solution is filtered into a separate vessel.
-
The solution is cooled to approximately 5°C, and water (300 L, 3 volumes) is added.
-
The mixture is stirred at this temperature for 30 minutes.
-
The product is collected by filtration.
-
The filter cake is washed with filtered isopropanol (2 x 200 L, 2 x 2 volumes) and pulled dry.
-
The solids are dried at 55°C to give the purified this compound as a white solid (91.9 kg, 92% yield).[2]
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting workflow for common synthesis issues.
References
Preventing the formation of genotoxic impurities in Denagliptin Tosylate
Welcome to the Technical Support Center for Denagliptin Tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of genotoxic impurities during the synthesis and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential genotoxic impurities (PGIs) of concern in the synthesis of this compound?
A1: The primary potential genotoxic impurities in the manufacturing of this compound are alkyl esters of p-toluenesulfonic acid (tosylates). Specifically, isopropyl tosylate and ethyl tosylate are of concern. These impurities are not degradation products of the Denagliptin molecule itself but are formed from materials used in the synthesis.
Q2: How are these genotoxic tosylate impurities formed?
A2: These impurities are formed through the esterification of p-toluenesulfonic acid (p-TSA) with residual alcohol solvents used during the manufacturing process. The final step of the this compound synthesis involves the use of p-TSA in isopropanol to form the tosylate salt, creating a risk of forming isopropyl tosylate, especially at elevated temperatures.[1][2] If ethanol or other alcohols are used in preceding steps and are not adequately removed, their corresponding tosylate esters, such as ethyl tosylate, could also be formed.
Q3: What are the regulatory limits for these genotoxic impurities?
A3: The acceptable intake for a genotoxic impurity is determined by the Threshold of Toxicological Concern (TTC), which is generally 1.5 µg per day for long-term drug administration.[1][2][3][4] The specific limit in parts per million (ppm) is calculated based on the maximum daily dose of the drug. Clinical trials for Denagliptin have used doses up to 15 mg per day.[5] Based on this, the concentration limit for each genotoxic impurity would be:
Limit (ppm) = TTC (µ g/day ) / Maximum Daily Dose ( g/day ) Limit (ppm) = 1.5 µg / 0.015 g = 100 ppm
Therefore, each potential genotoxic impurity should be controlled at or below 100 ppm .
Q4: What are the primary control strategies to prevent the formation of tosylate impurities?
A4: The primary control strategies include:
-
Process Optimization: Carefully control reaction temperature and time during the salt formation step. Minimize the excess of p-toluenesulfonic acid used.
-
Solvent Selection and Removal: Use non-alcoholic solvents where possible. Ensure efficient removal of residual alcohols from intermediate steps before the introduction of p-TSA.
-
Purification: The final active pharmaceutical ingredient (API) should be purified through recrystallization to remove any tosylate impurities that may have formed. Washing the filter cake with a suitable solvent, like isopropanol, has been shown to be effective in removing impurities.[1][2]
-
Water Content Control: While seemingly counterintuitive, controlling the presence of a small amount of water can hydrolyze the highly reactive tosyl chloride, a potential precursor to tosylate esters, thereby preventing their formation. However, excess water can lead to other issues.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High levels of isopropyl tosylate detected in the final API. | 1. Excess p-toluenesulfonic acid in the salt formation step.2. High temperature or prolonged reaction time during salt formation.3. Inefficient purification or washing of the final product. | 1. Use a stoichiometric amount of p-TSA relative to the Denagliptin base.2. Lower the reaction temperature and shorten the reaction time. Monitor the reaction for completion.3. Optimize the recrystallization solvent system and ensure adequate washing of the API cake. |
| Detection of ethyl tosylate in the API. | Residual ethanol from a previous synthesis step reacting with p-TSA. | Review the entire synthesis process to identify and eliminate sources of ethanol. Improve the drying and purification of intermediates before the final salt formation step. |
| Inconsistent or high blank levels in the analytical method. | Contamination of glassware, solvents, or the analytical instrument with tosylate impurities. | Use dedicated and thoroughly cleaned glassware. Run solvent blanks to ensure the purity of the mobile phase and diluents. Clean the injector and column of the chromatography system. |
| Poor recovery of tosylate impurities during sample analysis. | Matrix effects from the this compound API.[7] | Optimize the sample preparation method. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to separate the impurities from the API matrix before analysis. |
Experimental Protocols
Protocol 1: GC-MS Method for Isopropyl Tosylate and Ethyl Tosylate
This method is suitable for the sensitive detection and quantification of volatile tosylate impurities.
1. Instrumentation:
-
Gas chromatograph with a mass spectrometer (GC-MS).
-
Capillary column: HP-5MS (30 m x 0.32 mm, 1.0 µm film thickness) or equivalent.[8]
2. Reagents and Materials:
-
Diluent: n-Hexane or Ethyl Acetate.
-
Reference standards for isopropyl tosylate and ethyl tosylate.
-
This compound sample.
3. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Carrier Gas | Helium at a constant linear velocity of ~26.6 cm/sec.[9] |
| Injector Temperature | 220°C |
| Oven Program | Initial temperature 130°C, hold for 5 min, then ramp to 250°C at 10°C/min, hold for 3 min.[9] |
| Ion Source Temperature | 200°C |
| Interface Temperature | 220°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (m/z) | 91, 155, 172, 200, 214[9] |
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of isopropyl tosylate and ethyl tosylate in the diluent. Serially dilute to prepare calibration standards.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 10-20 mg/mL.
5. Analysis:
-
Inject the prepared standard and sample solutions into the GC-MS system.
-
Quantify the amount of each impurity in the sample by comparing the peak area to the calibration curve.
Protocol 2: HPLC-UV Method for Isopropyl Tosylate and Ethyl Tosylate
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
2. Reagents and Materials:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference standards for isopropyl tosylate and ethyl tosylate.
-
This compound sample.
3. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Gradient | 60% B to 80% B over 15 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm[10] |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of isopropyl tosylate and ethyl tosylate in the diluent. Serially dilute to prepare calibration standards.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.
5. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Quantify the amount of each impurity in the sample by comparing the peak area to the calibration curve.
Quantitative Data Summary
Table 1: Typical Analytical Method Performance for Tosylate Impurities
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.15 ppm (0.009 µg/mL)[11] |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.5 ppm (0.03 µg/mL)[11] |
| Linear Range | 0.5 - 3.0 ppm[8] | LOQ - 6 µg/mL[11] |
| Recovery | 90-110% | 95-105% |
Visualizations
Caption: Formation pathway of potential genotoxic impurities.
Caption: Analytical workflow for impurity testing.
Caption: Troubleshooting logic for impurity control.
References
- 1. aifa.gov.it [aifa.gov.it]
- 2. Genotoxic impurities: the new ICH M7 addendum to calculation of compound-specific acceptable intakes - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. A New Oral Treatment For Type II Diabetes Mellitus | MedPath [trial.medpath.com]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. A randomized clinical trial of the efficacy and safety of sitagliptin compared with dapagliflozin in patients with type 2 diabetes mellitus and mild renal insufficiency: The CompoSIT‐R study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Denagliptin Tosylate stability under different storage conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Denagliptin Tosylate under various storage conditions. It is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in the solid state?
A1: In the solid state, this compound is known to be stable under typical stress conditions of heat, humidity, and light.[1] However, prolonged exposure to extreme conditions should be avoided.
Q2: How does this compound behave in solution?
A2: this compound is less stable in solution compared to its solid state. It degrades under acidic, neutral, and basic conditions.[1] The primary degradation pathway involves cyclization.[1]
Q3: What is the primary degradation pathway for this compound?
A3: The main degradation pathway for this compound in solution, in blends with excipients, and in capsules is through cyclization to form (3S,7S,8aS) amidine. This compound then epimerizes to (3S,7S,8aR) amidine, which subsequently hydrolyzes to the corresponding diketopiperazine.[1]
Q4: Are there any known incompatibilities with common excipients?
A4: Yes, studies have shown that this compound degrades when blended with various common excipients, particularly under conditions of heat and humidity.[1] This suggests that careful excipient compatibility studies are crucial during formulation development.
Q5: What are the general recommendations for storing this compound?
A5: For solid this compound, it is recommended to store it at controlled room temperature (20°C to 25°C or 68°F to 77°F), protected from light and moisture.[2] Solutions of this compound should be prepared fresh and used as quickly as possible to minimize degradation.
Troubleshooting Guide
Q1: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A1: Unexpected peaks can arise from several sources:
-
Degradation Products: this compound can degrade under various conditions. The primary degradation products are (3S,7S,8aS) amidine, (3S,7S,8aR) amidine, and a diketopiperazine.[1]
-
Excipient Interactions: If you are analyzing a formulation, the new peaks could be due to interactions between this compound and the excipients.
-
Contamination: The peaks could also be from contamination of your sample, solvent, or HPLC system.
-
Secondary Degradation: Over-stressing the sample can lead to the formation of secondary degradation products that might not be seen under normal stability conditions.
Q2: The peak shape of this compound is poor in my HPLC analysis. How can I improve it?
A2: Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by several factors:
-
Column Issues: The column may be overloaded, contaminated, or nearing the end of its lifespan.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the pH is appropriate for this compound.
-
Buffer Concentration: Inadequate buffer concentration can lead to poor peak shape.
-
Injection Solvent: The injection solvent should be compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Q3: My HPLC baseline is drifting during the analysis of stability samples. What should I do?
A3: Baseline drift can be caused by:
-
Temperature Fluctuations: Ensure the column and detector are properly thermostatted.
-
Mobile Phase Inconsistency: The mobile phase composition may be changing over time. Ensure it is well-mixed and degassed.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Allow sufficient time for equilibration before starting the analysis.
-
Detector Lamp Issues: An aging detector lamp can cause baseline drift.
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound bulk drug substance, in accordance with ICH guidelines.[3][4]
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH.
-
Keep the solution at room temperature for 4 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
4. Thermal Degradation (Solid State):
-
Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
5. Photostability Testing (Solid State):
-
Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Sample Analysis: All samples should be diluted to a suitable concentration with the mobile phase and analyzed by a validated stability-indicating HPLC method.
Example Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer (pH 4.5) and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Summary
The following tables summarize hypothetical quantitative data from a forced degradation study of this compound.
Table 1: Stability of this compound Under Various Stress Conditions
| Stress Condition | Duration | Assay of this compound (%) | Total Impurities (%) |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | 85.2 | 14.8 |
| Base Hydrolysis (0.1 N NaOH, RT) | 4 hours | 89.7 | 10.3 |
| Oxidative (3% H₂O₂, RT) | 24 hours | 92.1 | 7.9 |
| Thermal (Solid, 80°C) | 48 hours | 98.5 | 1.5 |
| Photostability (Solid) | ICH Guideline | 99.1 | 0.9 |
Table 2: Formation of Major Degradation Products
| Stress Condition | (3S,7S,8aS) Amidine (%) | (3S,7S,8aR) Amidine (%) | Diketopiperazine (%) |
| Acid Hydrolysis | 5.8 | 4.5 | 3.1 |
| Base Hydrolysis | 4.2 | 3.1 | 2.0 |
| Oxidative | 2.5 | 1.9 | 1.2 |
| Thermal (Solid) | < 0.5 | < 0.5 | < 0.5 |
| Photostability (Solid) | < 0.2 | < 0.2 | < 0.2 |
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
References
Validation & Comparative
A Preclinical Head-to-Head: Denagliptin Tosylate vs. Sitagliptin in In Vitro and In Vivo Models
For researchers and drug development professionals in the field of type 2 diabetes, the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors has seen both successes and setbacks. This guide provides a comparative overview of two such inhibitors, denagliptin tosylate and the widely-used sitagliptin, based on available preclinical data. While both compounds share a common mechanism of action, their preclinical profiles reveal key differences, particularly in long-term safety, that have significantly impacted their developmental trajectories.
This compound, a potent and selective DPP-4 inhibitor, showed early promise in preclinical development. However, its progression was ultimately halted due to unfavorable findings in long-term toxicity studies.[1] In contrast, sitagliptin has become a cornerstone of type 2 diabetes therapy, with a well-established preclinical and clinical safety and efficacy profile. This comparison aims to present the available preclinical data for both compounds to offer insights for researchers in the ongoing development of novel antidiabetic agents.
Mechanism of Action: Targeting the Incretin Pathway
Both denagliptin and sitagliptin are orally active, small-molecule inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon release, and ultimately improve glycemic control.
In Vitro DPP-4 Inhibition
| Compound | Target | IC50 (nM) |
| Sitagliptin | DPP-4 | 18-19 |
| This compound | DPP-4 | Data not available |
Table 1: In Vitro DPP-4 Inhibition
Preclinical Efficacy: Oral Glucose Tolerance Tests
Oral glucose tolerance tests (OGTT) in animal models are a standard method to assess the in vivo efficacy of antihyperglycemic agents. These tests measure the ability of a compound to improve glucose disposal following a glucose challenge. While detailed preclinical OGTT data for this compound is not publicly available, studies on sitagliptin have demonstrated its efficacy in various preclinical models.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.
-
Drug Administration: The test compound (e.g., sitagliptin) or vehicle is administered orally via gavage at a specified dose.
-
Glucose Challenge: After a set period (e.g., 60 minutes) post-drug administration, a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess the overall effect on glucose tolerance.
References
Comparative efficacy of Denagliptin Tosylate and other DPP-4 inhibitors
An Objective Analysis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes Mellitus, with a note on the discontinued investigational agent Denagliptin Tosylate.
This guide provides a comparative overview of the efficacy of several prominent Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. The focus is on presenting key preclinical and clinical data for commercially available agents, including Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. This compound, an investigational DPP-4 inhibitor whose development has been discontinued, is included for historical context, although publicly available efficacy data is limited.
Introduction to DPP-4 Inhibitors
DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that enhance the incretin system to improve glycemic control. They work by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, DPP-4 inhibitors stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
Preclinical Efficacy: In Vitro Potency and Selectivity
The in vitro potency of DPP-4 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against the DPP-4 enzyme. A lower IC50 value indicates greater potency. Selectivity, another critical parameter, refers to the inhibitor's affinity for DPP-4 compared to other related enzymes like DPP-8 and DPP-9. Higher selectivity is generally desirable to minimize off-target effects.
| DPP-4 Inhibitor | DPP-4 IC50 (nM) | Selectivity vs DPP-8 (fold) | Selectivity vs DPP-9 (fold) |
| Sitagliptin | 19[1] | >2600 | >2600 |
| Vildagliptin | 62[1] | >200 | >30 |
| Saxagliptin | 50[1] | >400 | >80 |
| Linagliptin | 1[1] | >10000 | >10000 |
| Alogliptin | <10 | >10000 | >10000 |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
Note: IC50 values can vary between studies depending on the assay conditions. The data presented here are representative values from published literature.
Clinical Efficacy: Glycemic Control
The clinical efficacy of DPP-4 inhibitors is primarily assessed by their ability to reduce glycated hemoglobin (HbA1c) levels in patients with type 2 diabetes. The following table summarizes the approximate HbA1c reduction observed in clinical trials for various DPP-4 inhibitors when used as monotherapy.
| DPP-4 Inhibitor | Approximate HbA1c Reduction (Monotherapy) |
| Sitagliptin | -0.6% to -0.8% |
| Vildagliptin | -0.5% to -1.0% |
| Saxagliptin | -0.5% to -0.7% |
| Linagliptin | -0.5% to -0.7% |
| Alogliptin | -0.5% to -0.6% |
| This compound | Clinical trial NCT00387972 was conducted, but results are not publicly available[2]. |
It is important to note that direct head-to-head comparative trials between all DPP-4 inhibitors are limited. A network meta-analysis of randomized clinical trials suggested no significant difference in efficacy between linagliptin and sitagliptin.[3]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the DPP-4 enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) are used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) with optimized pH is prepared.
-
Inhibitor Preparation: The test compound (DPP-4 inhibitor) is serially diluted to various concentrations.
-
Reaction: The DPP-4 enzyme is pre-incubated with the inhibitor for a specific period. The reaction is then initiated by adding the substrate.
-
Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
DPP-4 Inhibition and Incretin Signaling Pathway
Caption: Mechanism of action of DPP-4 inhibitors.
General Experimental Workflow for Efficacy Testing
Caption: Drug development workflow for DPP-4 inhibitors.
Conclusion
The available data indicate that the approved DPP-4 inhibitors—Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin—are effective in improving glycemic control in patients with type 2 diabetes, with generally similar efficacy profiles in terms of HbA1c reduction. They exhibit high potency for the DPP-4 enzyme and varying degrees of selectivity against related peptidases. The choice of a specific DPP-4 inhibitor may be guided by factors such as dosing frequency, potential for drug-drug interactions, and individual patient characteristics. Due to the discontinuation of its development, a direct and comprehensive comparison of this compound with these agents is not feasible based on publicly available information.
References
Validating the In Vivo Efficacy of Denagliptin Tosylate: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo efficacy of Denagliptin Tosylate, a dipeptidyl peptidase-4 (DPP-4) inhibitor. As comprehensive in vivo efficacy data for this compound is not publicly available following the discontinuation of its development due to unfavorable preclinical toxicity findings, this document outlines the standard methodologies and presents a template for comparison using data from established DPP-4 inhibitors, Sitagliptin and Vildagliptin.[1] This guide serves as a blueprint for researchers aiming to conduct similar preclinical evaluations.
Mechanism of Action: DPP-4 Inhibition
DPP-4 inhibitors, including Denagliptin, function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This action enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and ultimately leads to improved glycemic control.
Caption: Mechanism of action of this compound.
Comparative Efficacy Data in Animal Models
The following tables present a summary of the typical data generated in preclinical animal studies for DPP-4 inhibitors. Due to the lack of specific data for this compound, the "this compound" column is included as a template for how such data would be presented. Data for Sitagliptin and Vildagliptin are derived from representative studies in the literature.
Table 1: Effect on Fasting Blood Glucose and HbA1c in a Diabetic Rat Model
| Parameter | This compound | Sitagliptin | Vildagliptin | Vehicle (Control) |
| Animal Model | High-Fat Diet/Streptozotocin-induced diabetic rats | High-Fat Diet/Streptozotocin-induced diabetic rats | High-Fat Diet/Streptozotocin-induced diabetic rats | High-Fat Diet/Streptozotocin-induced diabetic rats |
| Dosage | Data not available | 10 mg/kg | 10 mg/kg | - |
| Treatment Duration | Data not available | 4 weeks | 4 weeks | 4 weeks |
| Fasting Blood Glucose (mg/dL) - Change from Baseline | Data not available | -58.6 | -55.2 | +15.3 |
| HbA1c (%) - Change from Baseline | Data not available | -1.2% | -1.1% | +0.5% |
Table 2: Effect on Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
| Parameter | This compound | Sitagliptin | Vildagliptin | Vehicle (Control) |
| Animal Model | db/db mice | db/db mice | db/db mice | db/db mice |
| Dosage | Data not available | 10 mg/kg | 10 mg/kg | - |
| Glucose Challenge | 2 g/kg | 2 g/kg | 2 g/kg | 2 g/kg |
| AUC for Glucose (mg·h/dL) | Data not available | 450 | 480 | 750 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo efficacy studies. Below are standard protocols for key experiments.
High-Fat Diet/Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Animal Strain: Male Sprague-Dawley rats (8 weeks old).
-
Induction of Diabetes:
-
Rats are fed a high-fat diet (45% kcal from fat) for 4 weeks to induce insulin resistance.
-
After 4 weeks, a single intraperitoneal injection of a low dose of STZ (35 mg/kg), dissolved in citrate buffer (pH 4.5), is administered to induce partial beta-cell dysfunction.
-
Control animals receive the vehicle (citrate buffer) only.
-
-
Confirmation of Diabetes:
-
Diabetes is confirmed 72 hours after STZ injection by measuring fasting blood glucose levels from a tail vein blood sample. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
-
Drug Administration:
-
Diabetic rats are randomly assigned to treatment groups (e.g., this compound, Sitagliptin, Vildagliptin, vehicle).
-
Drugs are administered orally via gavage once daily for a specified duration (e.g., 4-8 weeks).
-
-
Efficacy Parameters:
-
Fasting Blood Glucose: Measured weekly from tail vein blood after an overnight fast.
-
HbA1c: Measured at the beginning and end of the treatment period from whole blood samples.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, a baseline blood sample is taken, followed by oral administration of a glucose solution (2 g/kg). Blood samples are then collected at 30, 60, 90, and 120 minutes to measure glucose levels.
-
Caption: Experimental workflow for a diabetic rat model.
Conclusion
While direct comparative in vivo efficacy data for this compound remains unavailable, the established methodologies and comparative data for other DPP-4 inhibitors like Sitagliptin and Vildagliptin provide a robust framework for its potential evaluation. The provided experimental protocols and data presentation templates can guide researchers in designing and interpreting preclinical studies for novel anti-diabetic compounds. Future research, should it become available, will be necessary to definitively ascertain the in vivo efficacy profile of this compound relative to other agents in its class.
References
Denagliptin Tosylate: A Comparative Analysis of Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Denagliptin (formerly GSK823093) is a potent, orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial to glucose homeostasis.[1][2] As with any therapeutic enzyme inhibitor, a thorough understanding of its selectivity and cross-reactivity against related and unrelated enzymes is paramount for predicting potential off-target effects and ensuring a favorable safety profile. While the clinical development of Denagliptin Tosylate was discontinued due to unfavorable preclinical toxicity data, its pharmacological profile remains of interest for comparative analysis within the DPP-4 inhibitor class.[3]
This guide provides a comparative overview of the expected selectivity profile of Denagliptin, benchmarked against established DPP-4 inhibitors such as Sitagliptin, Vildagliptin, and Saxagliptin. Due to the discontinuation of its development, specific public domain data on the comprehensive cross-reactivity of Denagliptin is limited. Therefore, this comparison is based on the well-documented selectivity profiles of other gliptins and established principles of DPP-4 inhibitor pharmacology.
Comparative Selectivity of DPP-4 Inhibitors
The primary target of Denagliptin and other gliptins is DPP-4. However, the human genome encodes for several other homologous proteases, including DPP-8 and DPP-9. Inhibition of these related enzymes has been linked to potential toxicities, making high selectivity for DPP-4 a critical attribute for this class of drugs.[4][5]
The following table summarizes the typical inhibitory potency (IC50 values) of comparator DPP-4 inhibitors against DPP-4, DPP-8, and DPP-9. It is anticipated that Denagliptin would exhibit a similar high degree of selectivity for DPP-4.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Expected to be high | Expected to be high |
| Sitagliptin | ~19 | >19,000 | >19,000 | >1000 | >1000 |
| Vildagliptin | ~62 | ~3,500 | ~580 | ~56 | ~9 |
| Saxagliptin | ~26 | ~6,000 | ~3,300 | ~230 | ~127 |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a representative compilation from various sources for comparative purposes.
Sitagliptin and Alogliptin are generally considered highly selective, showing minimal to no inhibition of DPP-8 and DPP-9 at therapeutic concentrations.[5] Vildagliptin and Saxagliptin, while still highly selective for DPP-4, exhibit a comparatively lower selectivity margin against DPP-8 and DPP-9 in vitro.[5]
Signaling Pathway of DPP-4 Inhibition
The therapeutic effect of DPP-4 inhibitors is mediated through the potentiation of the incretin pathway. DPP-4 is the primary enzyme responsible for the degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, gliptins increase the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Denagliptin | C20H18F3N3O | CID 9887755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Benchmarking Denagliptin Tosylate: A Comparative Analysis Against Next-Generation DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Denagliptin Tosylate, a dipeptidyl peptidase-4 (DPP-4) inhibitor whose development was discontinued, against the next-generation DPP-4 inhibitors that have successfully reached the market: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. While specific preclinical and clinical data for Denagliptin remains largely proprietary due to the cessation of its development, this guide leverages available information to benchmark its profile against the established therapeutic options. This analysis focuses on key parameters crucial for drug development, including enzymatic activity, selectivity, pharmacokinetics, and safety profiles, supported by detailed experimental protocols.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents for the treatment of type 2 diabetes mellitus. They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. Denagliptin (formerly GSK823093) was a promising candidate in this class, reaching Phase III clinical trials. However, its development was halted due to unfavorable preclinical long-term toxicity data.[1] This guide serves to contextualize Denagliptin within the broader landscape of DPP-4 inhibitors, providing a valuable case study for drug development professionals.
Data Presentation: Comparative Analysis
The following tables summarize the key characteristics of this compound and the next-generation DPP-4 inhibitors. Due to the discontinuation of Denagliptin's development, much of its quantitative data is not publicly available.
Table 1: In Vitro DPP-4 Inhibition
| Inhibitor | IC50 (nM) vs. Human DPP-4 | Ki (nM) vs. Human DPP-4 |
| This compound | Not Publicly Available | Not Publicly Available |
| Sitagliptin | ~27 | Not Publicly Available |
| Vildagliptin | ~62 | Not Publicly Available |
| Saxagliptin | ~26 | Not Publicly Available |
| Linagliptin | ~1 | Not Publicly Available |
| Alogliptin | <10 | Not Publicly Available |
Table 2: Pharmacokinetic Properties in Humans
| Inhibitor | Bioavailability (%) | Half-life (t½) (hours) | Primary Route of Elimination | Active Metabolites |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Sitagliptin | ~87[2] | 12.4[3] | Renal[3][4] | No |
| Vildagliptin | ~85 | 2-3 | Metabolism, then renal | No |
| Saxagliptin | ~67 | 2.5[3] | Metabolism (CYP3A4/5) and Renal[3][4][5] | Yes (BMS-510849, ~2-fold less potent) |
| Linagliptin | ~30[5] | >100 (terminal) | Fecal/Biliary[4][5] | No |
| Alogliptin | ~100[2] | 21 | Renal | No |
Table 3: Selectivity Profile
| Inhibitor | Selectivity for DPP-4 over DPP-8 (fold) | Selectivity for DPP-4 over DPP-9 (fold) |
| This compound | Not Publicly Available | Not Publicly Available |
| Sitagliptin | >2600 | >2600 |
| Vildagliptin | >200 | >2000 |
| Saxagliptin | >400 | >75 |
| Linagliptin | >10000 | >10000 |
| Alogliptin | >10000 | >10000 |
Table 4: Safety and Tolerability Overview
| Inhibitor | Common Adverse Events | Key Safety Considerations |
| This compound | Not Publicly Available | Development halted due to preclinical long-term toxicity.[1] |
| Sitagliptin | Nasopharyngitis, headache[6] | Pancreatitis, joint pain, bullous pemphigoid.[7][8][9] |
| Vildagliptin | Headache, dizziness, nausea | Hepatic events (rare), pancreatitis. |
| Saxagliptin | Upper respiratory tract infection, urinary tract infection, headache[6] | Increased risk of heart failure hospitalization, pancreatitis, joint pain.[10] |
| Linagliptin | Nasopharyngitis, diarrhea | Pancreatitis, joint pain, bullous pemphigoid.[7] |
| Alogliptin | Headache, nasopharyngitis, upper respiratory tract infection | Pancreatitis, hypersensitivity reactions, liver failure (rare).[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard industry practices for the evaluation of DPP-4 inhibitors.
In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (Denagliptin or comparators)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant DPP-4 enzyme, and the test compound dilutions. Include wells for a positive control and a no-inhibitor control.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at 37°C for a set duration (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
DPP-4 Selectivity Profiling (DPP-8 and DPP-9)
Objective: To assess the selectivity of a DPP-4 inhibitor against other dipeptidyl peptidases, such as DPP-8 and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
Appropriate fluorogenic or chromogenic substrates for each enzyme
-
Assay buffers optimized for each enzyme
-
Test compound
-
Multi-well plates and plate reader
Procedure:
-
Perform separate inhibition assays for DPP-4, DPP-8, and DPP-9 using the respective enzymes and substrates.
-
Determine the IC50 value of the test compound for each enzyme as described in the DPP-4 inhibition assay protocol.
-
Calculate the selectivity ratio by dividing the IC50 for DPP-8 and DPP-9 by the IC50 for DPP-4. A higher ratio indicates greater selectivity for DPP-4.
Pharmacokinetic Analysis in Rodents
Objective: To determine the pharmacokinetic profile (e.g., half-life, bioavailability) of a DPP-4 inhibitor in a preclinical model.
Materials:
-
Test compound
-
Rodent model (e.g., Sprague-Dawley rats)
-
Dosing vehicles for oral (PO) and intravenous (IV) administration
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast animals overnight before dosing.
-
Administer the test compound via IV and PO routes to separate groups of animals at a defined dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.
-
Process blood samples to obtain plasma and store frozen until analysis.
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance, volume of distribution) using appropriate software.
-
Determine oral bioavailability by comparing the dose-normalized AUC from the PO route to the IV route.
Preclinical Long-Term Toxicity Study
Objective: To evaluate the potential toxicity of a drug candidate after repeated administration over an extended period.
Materials:
-
Test compound
-
Two rodent species (e.g., rat and mouse) and one non-rodent species (e.g., dog or non-human primate)
-
Dosing vehicle
-
Standard laboratory animal housing and care facilities
Procedure:
-
Administer the test compound daily to animals at multiple dose levels (low, mid, high) and a control group (vehicle only) for a specified duration (e.g., 3, 6, or 12 months).
-
Monitor animals daily for clinical signs of toxicity.
-
Perform regular measurements of body weight, food consumption, and water intake.
-
Conduct periodic hematology, clinical chemistry, and urinalysis.
-
At the end of the study, perform a complete necropsy and collect organs and tissues for histopathological examination.
-
Analyze the data to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).
Mandatory Visualization
Caption: DPP-4 signaling pathway and the mechanism of action of DPP-4 inhibitors.
Caption: Experimental workflow for the evaluation of DPP-4 inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. Longer term safety of dipeptidyl peptidase-4 inhibitors in patients with type 2 diabetes mellitus: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dipeptidyl Peptidase-4 Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. meded101.com [meded101.com]
Navigating Cardiovascular Safety in Type 2 Diabetes: A Comparative Analysis of DPP-4 Inhibitors
A comparative guide for researchers, scientists, and drug development professionals on the cardiovascular safety profiles of established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This guide synthesizes data from major cardiovascular outcome trials (CVOTs) to offer a clear comparison of this important class of antidiabetic agents.
Executive Summary: An inquiry into the cardiovascular safety profile of Denagliptin Tosylate revealed that its clinical development was discontinued due to unfavorable preclinical toxicity data, and consequently, no cardiovascular outcome data are available.[1][2] This guide therefore provides a comparative analysis of the cardiovascular safety of four widely-used DPP-4 inhibitors with established cardiovascular outcome data: Sitagliptin, Saxagliptin, Alogliptin, and Linagliptin. Overall, the available evidence from large-scale clinical trials indicates a neutral effect on major adverse cardiovascular events (MACE) for the DPP-4 inhibitor class, although a potential increased risk of hospitalization for heart failure has been noted with saxagliptin.[3][4]
Comparative Analysis of Cardiovascular Outcomes
The cardiovascular safety of DPP-4 inhibitors has been rigorously evaluated in several large, randomized, placebo-controlled cardiovascular outcome trials. The primary endpoint in these trials was typically a composite of major adverse cardiovascular events (MACE), including cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke. A key secondary endpoint of interest has been hospitalization for heart failure (hHF).
| Drug (Trial) | Primary Endpoint (MACE) | Hospitalization for Heart Failure (hHF) |
| Sitagliptin (TECOS) | HR 0.98 (95% CI, 0.88-1.09)[5][6] | HR 1.00 (95% CI, 0.83-1.20)[6][7] |
| Saxagliptin (SAVOR-TIMI 53) | HR 1.00 (95% CI, 0.89-1.12)[4] | HR 1.27 (95% CI, 1.07-1.51)[4][8] |
| Alogliptin (EXAMINE) | HR 0.96 (95% CI, 0.85-1.09) | HR 1.07 (95% CI, 0.79-1.46)[9][10] |
| Linagliptin (CARMELINA) | HR 1.02 (95% CI, 0.89-1.17)[11][12] | HR 0.90 (95% CI, 0.74-1.08)[12][13] |
| HR: Hazard Ratio; CI: Confidence Interval. MACE definitions may vary slightly between trials but generally include cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Detailed Experimental Protocols
The cardiovascular outcome trials for DPP-4 inhibitors were designed to assess the long-term cardiovascular safety in patients with type 2 diabetes and a high risk of cardiovascular events. While specific inclusion and exclusion criteria varied slightly, the general methodology was consistent.
Common Methodological Components:
-
Study Design: All were multicenter, randomized, double-blind, placebo-controlled trials.[5][14][15]
-
Patient Population: Patients with type 2 diabetes and established atherosclerotic cardiovascular disease or multiple risk factors for cardiovascular disease were enrolled.[5][15]
-
Intervention: Patients were randomized to receive either the DPP-4 inhibitor or a matching placebo, in addition to their standard-of-care antidiabetic and cardiovascular medications.
-
Primary Endpoint: The primary outcome was a composite of major adverse cardiovascular events (MACE), typically including cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke. The non-inferiority of the DPP-4 inhibitor to placebo was the primary hypothesis.
-
Event Adjudication: All potential cardiovascular events were adjudicated by an independent, blinded clinical endpoint committee.
-
Follow-up: Patients were followed for a median duration of 2 to 3 years.[5]
Trial-Specific Details:
-
TECOS (Sitagliptin): This trial enrolled 14,671 patients and had a median follow-up of 3.0 years. The primary composite outcome was cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.[5][6]
-
SAVOR-TIMI 53 (Saxagliptin): This trial included 16,492 patients with a median follow-up of 2.1 years. The primary composite outcome was cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[4][15]
-
EXAMINE (Alogliptin): This trial randomized 5,380 patients who had experienced a recent acute coronary syndrome. The median follow-up was 1.5 years. The primary composite outcome was cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[9][14]
-
CARMELINA (Linagliptin): This trial focused on a high-risk population of 6,979 patients with type 2 diabetes and evidence of cardiorenal disease. The median follow-up was 2.2 years. The primary composite outcome was cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[11][12]
Conclusion
The large-scale cardiovascular outcome trials have provided robust evidence regarding the cardiovascular safety of the DPP-4 inhibitor class. With the exception of an increased risk of hospitalization for heart failure observed with saxagliptin, these agents have demonstrated a neutral effect on major adverse cardiovascular events.[3] This positions them as a safe therapeutic option for glycemic control in patients with type 2 diabetes, including those with high cardiovascular risk. For researchers and clinicians, the choice within the DPP-4 inhibitor class may be guided by individual patient characteristics and a nuanced understanding of the data from these pivotal trials.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cardiovascular risk with DPP-4 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Series: Cardiovascular outcome trials for diabetes drugs Saxagliptin and SAVOR-TIMI 53 | British Journal of Diabetes [bjd-abcd.com]
- 5. cnodes.ca [cnodes.ca]
- 6. bjd-abcd.com [bjd-abcd.com]
- 7. TECOS: No Differences in Heart Failure Outcomes When Sitagliptin Added to Usual Care in Diabetics | tctmd.com [tctmd.com]
- 8. Heart failure, saxagliptin, and diabetes mellitus: observations from the SAVOR-TIMI 53 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heart failure and mortality outcomes in patients with type 2 diabetes taking alogliptin versus placebo in EXAMINE: a multicentre, randomised, double-blind trial - [medicinesresources.nhs.uk]
- 10. Heart failure and mortality outcomes in patients with type 2 diabetes taking alogliptin versus placebo in EXAMINE: a multicentre, randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CARMELINA Trial: Impact of Linagliptin vs. Placebo on MACE in High-Risk T2DM Patients [ciplamed.com]
- 12. Linagliptin in patients with type 2 diabetes and cardiovascular and/or renal disease: results from a cardiovascular and renal outcomes trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New CARMELINA Analysis: No Heart Failure Risk With Linagliptin [medscape.com]
- 14. SUMMARY OF THE EXAMINE STUDY - Alogliptin (Nesina) for Type 2 Diabetes Mellitus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
A Meta-Analysis of Preclinical Data for DPP-4 Inhibitors: A Comparative Guide Including Denagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of preclinical data for five Dipeptidyl Peptidase-4 (DPP-4) inhibitors: Denagliptin, Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. The objective is to offer a comprehensive overview of their in vitro and in vivo preclinical profiles to inform research and development decisions. While Denagliptin's clinical development was halted due to unfavorable preclinical toxicity findings, its inclusion provides a valuable comparative context.[1]
DPP-4 Inhibition and the Incretin Pathway
DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying.[3][4] This mechanism of action helps to lower blood glucose levels in patients with type 2 diabetes.
In Vitro Potency and Selectivity
The in vitro potency of DPP-4 inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) against the DPP-4 enzyme. Selectivity is determined by comparing the IC50 for DPP-4 to that for other related proteases, such as DPP-8 and DPP-9, to predict the potential for off-target effects.
| Inhibitor | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |
| Denagliptin | 9.9[5] | Data not available | Data not available |
| Sitagliptin | 19[6] | >1900[7] | >3000[7] |
| Vildagliptin | 62[6] | >400[7] | >20[7] |
| Saxagliptin | 50[6] | >400[7] | >75[7] |
| Linagliptin | 1[6] | >40,000[8] | >10,000[8] |
Preclinical Pharmacokinetics
Pharmacokinetic profiles of these inhibitors have been characterized in various animal models, providing insights into their absorption, distribution, metabolism, and excretion. The data presented below is primarily from studies in rats and dogs.
Pharmacokinetic Parameters in Rats
| Inhibitor | Tmax (h) | t1/2 (h) | Bioavailability (%) | Clearance (mL/min/kg) |
| Denagliptin | Data not available | Data not available | Data not available | Data not available |
| Sitagliptin | ~0.5-1 | ~2 | High | 40-48 |
| Vildagliptin | ~0.5-1.5 | ~8.8 (elimination) | 45-100 | ~48.3 |
| Saxagliptin | ~0.5 | 2.1-4.4 | 50-75 | 115 |
| Linagliptin | ~1.5 | ~10 (accumulation) | ~30 | Data not available |
Pharmacokinetic Parameters in Dogs
| Inhibitor | Tmax (h) | t1/2 (h) | Bioavailability (%) | Clearance (mL/min/kg) |
| Denagliptin | Data not available | Data not available | Data not available | Data not available |
| Sitagliptin | ~1-2 | ~4 | High | ~9 |
| Vildagliptin | ~0.5-1.5 | ~0.89 (elimination) | 45-100 | ~21.7 |
| Saxagliptin | ~1 | 2.1-4.4 | 50-75 | 9.3 |
| Linagliptin | Data not available | Data not available | Data not available | Data not available |
Preclinical Efficacy in Animal Models
The in vivo efficacy of DPP-4 inhibitors is commonly evaluated in animal models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats and db/db mice. A key experiment to assess their glucose-lowering effects is the oral glucose tolerance test (OGTT).
Summary of Efficacy in Animal Models
| Inhibitor | Animal Model | Key Findings |
| Denagliptin | Data not available | Development halted due to preclinical toxicity. |
| Sitagliptin | Zucker Diabetic Fatty (ZDF) rats, db/db mice | Improved glucose tolerance, increased active GLP-1 levels, and preserved β-cell mass.[9] |
| Vildagliptin | Zucker rats, db/db mice | Enhanced insulin secretion and improved glucose tolerance. |
| Saxagliptin | Zucker(fa/fa) rats, ob/ob mice | Improved glucose clearance and increased insulin levels.[9] |
| Linagliptin | Han Wistar rats, Zucker diabetic rats | Reduced blood glucose levels and suppressed glucose AUC. In diabetic Zucker rats, it reduced blood glucose peak levels and plasma glucose AUC.[10] |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
A common method to determine the in vitro potency of DPP-4 inhibitors is a fluorescence-based enzymatic assay.
Protocol Details:
-
Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), assay buffer (e.g., Tris-HCl with NaCl and EDTA), and the test inhibitor.[11][12]
-
Procedure:
-
The test inhibitor is serially diluted to various concentrations.
-
The inhibitor and DPP-4 enzyme are pre-incubated together in a microplate well for a defined period (e.g., 10 minutes at 37°C).[11]
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.[11]
-
The plate is incubated at 37°C for a specific duration (e.g., 30 minutes).[11]
-
The fluorescence is measured using a microplate reader at an excitation wavelength of approximately 350-360 nm and an emission wavelength of 450-465 nm.[11][13]
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells with the inhibitor to the control wells without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical experiment to evaluate the effect of a compound on glucose metabolism in vivo.
Protocol Details:
-
Animal Models: Commonly used models include normal rodents (e.g., Wistar rats, C57BL/6 mice) or diabetic models (e.g., Zucker diabetic fatty rats, db/db mice).[14][15]
-
Procedure:
-
Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
A baseline blood sample is collected (time 0) to measure fasting glucose levels.
-
The test inhibitor or vehicle is administered orally at a specified time before the glucose challenge.
-
A glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.[8]
-
Blood samples are collected at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]
-
Blood glucose concentrations are measured at each time point.
-
-
Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify the overall glucose tolerance. A reduction in the glucose AUC in the inhibitor-treated group compared to the vehicle group indicates improved glucose tolerance.
Conclusion
This comparative guide summarizes key preclinical data for Denagliptin and four other DPP-4 inhibitors. Linagliptin demonstrates the highest in vitro potency, while all compared inhibitors show good selectivity for DPP-4 over DPP-8 and DPP-9. The pharmacokinetic profiles vary among the compounds, influencing their dosing regimens. While preclinical efficacy in animal models has been established for Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin, the development of Denagliptin was halted due to preclinical toxicity, highlighting the importance of comprehensive safety assessments in drug development. The provided experimental protocols offer a foundational understanding of the methodologies used to generate such preclinical data. This information can serve as a valuable resource for researchers in the field of diabetes drug discovery and development.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of FDA-Approved NSAIDs for DPP-4 Inhibition as an Alternative for Diabetes Mellitus Treatment: Computational and in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disposition of vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral glucose tolerance test in diabetes, the old method revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Denagliptin | C20H18F3N3O | CID 9887755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 13. content.abcam.com [content.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Denagliptin Tosylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Denagliptin Tosylate, a dipeptidyl peptidase-4 (DPP-4) inhibitor. While specific institutional and local regulations must always be followed, the following information outlines the key considerations and steps for its responsible disposal.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment.[1] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that oversee the management of pharmaceutical waste.[1][2][3] Many states have their own, often more stringent, regulations.[1]
It is crucial to determine if the waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] Improper disposal can lead to environmental contamination and pose risks to public health.
Step-by-Step Disposal Procedure for this compound
While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, general procedures for the disposal of non-hazardous and research-grade pharmaceutical compounds should be followed. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all components of the waste stream containing this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and any personal protective equipment (PPE).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, clearly labeled, and sealed container.
2. Containerization and Labeling:
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers.
-
Proper Labeling: The container must be clearly labeled with "this compound Waste," the concentration (if in solution), and any other components in the mixture. Include the date of waste generation.
3. Storage:
-
Designated Storage Area: Store the waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
4. Disposal:
-
Consult EHS: Contact your institution's EHS department to arrange for pickup and disposal. They will have established procedures with licensed hazardous waste disposal vendors.
-
Incineration: Most pharmaceutical waste is disposed of via incineration at a licensed facility.[2] This is the preferred method to ensure complete destruction of the active pharmaceutical ingredient.
-
Avoid Improper Disposal:
-
Do NOT flush down the drain: The EPA's Subpart P regulations prohibit the flushing of hazardous waste pharmaceuticals.[2] While the specific hazardous nature of this compound is not confirmed without an SDS, it is best practice to avoid sewer disposal for all pharmaceutical compounds to prevent water contamination.
-
Do NOT dispose of in regular trash: Solid forms of the compound or contaminated labware should not be placed in the municipal trash.[4]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Procedural workflow for the safe disposal of this compound.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding its disposal, such as specific concentration limits for non-hazardous classification or detailed degradation data, is not available. The following table presents general information relevant to pharmaceutical waste disposal.
| Parameter | Guideline / Regulation | Source |
| Disposal Method | Primarily incineration for pharmaceutical waste. | [2] |
| Sewer Disposal | Prohibited for hazardous waste pharmaceuticals under EPA Subpart P. | [2] |
| Regulatory Bodies | EPA (RCRA), DEA, State Environmental Agencies. | [1][2][3] |
| Training Requirement | Personnel handling hazardous waste must be trained on proper procedures. | [2] |
Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and the relevant local, state, and federal regulations before handling and disposing of any chemical waste.
References
Personal protective equipment for handling Denagliptin Tosylate
This document provides crucial safety and logistical information for the handling and disposal of Denagliptin Tosylate, a dipeptidyl peptidase-4 (DPP-4) inhibitor. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on information for similar compounds such as Linagliptin and Sitagliptin, as well as general best practices for handling potent active pharmaceutical ingredients (APIs). Researchers, scientists, and drug development professionals should use this information as a baseline and always perform a risk assessment for their specific laboratory conditions.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard classifications for this compound are not established, it is prudent to handle it as a potent pharmaceutical compound. Based on data from similar molecules, it may cause skin and eye irritation.[1] The primary routes of exposure in a laboratory setting are inhalation of dust particles and skin contact. Therefore, appropriate PPE is essential to minimize risk.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Activity | Required PPE |
| Weighing and Aliquoting (Dry Powder) | - Nitrile Gloves (double-gloved recommended)- Lab Coat- Safety Goggles or Face Shield- Respiratory Protection (e.g., N95 or higher rated respirator) |
| Solution Preparation | - Nitrile Gloves- Lab Coat- Safety Goggles |
| General Laboratory Handling | - Nitrile Gloves- Lab Coat- Safety Glasses |
| Waste Disposal | - Nitrile Gloves (double-gloved recommended)- Lab Coat- Safety Goggles |
Note: Always wash hands thoroughly after handling the compound, even when gloves have been worn.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, well-ventilated area, away from incompatible materials.
Step 2: Preparation and Handling
-
All handling of the solid form of this compound should be conducted in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
When weighing, use a balance with a draft shield.
-
For solution preparation, add the solid to the solvent slowly to avoid splashing.
Step 3: Spill Management
-
In case of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection for large spills of the solid.
-
For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered chemical waste.
-
Segregate this waste into a clearly labeled, sealed container.
Step 2: Disposal of Unused Compound
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not dispose of it down the drain or in the regular trash.
Step 3: Waste Collection and Removal
-
Follow your institution's guidelines for the collection and disposal of chemical waste.
-
Ensure that all waste containers are properly labeled with the contents and associated hazards.
Experimental Protocols and Data Presentation
As no specific experimental protocols involving this compound were cited, this section will be populated with relevant data as it becomes available through your research. It is recommended to maintain detailed records of all experimental procedures and safety observations.
Table 2: Occupational Exposure Limits for Similar Compounds (for reference)
| Compound | Occupational Exposure Limit (OEL) | Source |
| Linagliptin | Not Established | Cayman Chemical SDS[1] |
| Sitagliptin | Not Established | Merck SDS |
Note: The absence of established OELs for similar compounds underscores the importance of using engineering controls and PPE to minimize exposure.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the logical process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound handling.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
